Isomylamine Hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
CAS番号 |
24357-98-0 |
|---|---|
分子式 |
C18H36ClNO2 |
分子量 |
333.9 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 1-(3-methylbutyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H35NO2.ClH/c1-5-19(6-2)14-15-21-17(20)18(13-10-16(3)4)11-8-7-9-12-18;/h16H,5-15H2,1-4H3;1H |
InChIキー |
KMYDNZZJBUDBTI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)CCC(C)C.Cl |
製品の起源 |
United States |
Foundational & Exploratory
In-depth Technical Guide on the Core Mechanism of Action of Isomylamine Hydrochloride
Disclaimer: The following guide is based on currently available public information. A comprehensive understanding of the mechanism of action of Isomylamine Hydrochloride is limited by the scarcity of detailed, publicly accessible research data.
Introduction
This compound is identified as a spasmolytic and smooth muscle relaxant.[1][2] Its chemical name is 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride.[1] While its therapeutic application is suggested to be in conditions requiring muscle relaxation, detailed molecular mechanisms underlying its pharmacological effects are not extensively documented in publicly available literature. This guide aims to synthesize the existing information and provide a potential framework for its mechanism of action based on related compounds and general pharmacological principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C18H36ClNO2 | [1] |
| Molecular Weight | 333.94 g/mol | [1] |
| CAS Number | 24357-98-0 (HCl salt) | [1] |
| Synonyms | Isomylamine HCl, this compound [USAN], NSC-78987 | [1] |
Postulated Mechanism of Action: Spasmolytic and Muscle Relaxant Effects
The primary described activities of this compound are its spasmolytic and smooth muscle relaxant effects.[1][2] The precise molecular targets and signaling pathways have not been fully elucidated. However, based on the actions of other smooth muscle relaxants and structurally similar compounds, several potential mechanisms can be hypothesized.
A structurally similar compound, dicyclomine (B1218976) (2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate hydrochloride), is known to act as a muscarinic antagonist.[3] This antagonism at muscarinic receptors in smooth muscle cells leads to a decrease in intracellular calcium ion (Ca2+) concentration, resulting in muscle relaxation. It is plausible that this compound may share this mechanism.
Smooth muscle contraction is critically dependent on the concentration of intracellular Ca2+.[4] Many spasmolytic agents act by reducing Ca2+ influx from the extracellular space or by inhibiting its release from intracellular stores like the sarcoplasmic reticulum. This compound may exert its effects through one or more of the following mechanisms related to calcium signaling:
-
Blockade of Voltage-Gated Calcium Channels: Inhibition of L-type calcium channels would reduce Ca2+ entry upon membrane depolarization, leading to relaxation.
-
Inhibition of Receptor-Operated Calcium Channels: Antagonism of receptors that couple to calcium influx could also be a potential mechanism.
-
Modulation of Intracellular Calcium Release: Interference with signaling pathways (e.g., IP3-mediated pathways) that trigger Ca2+ release from the sarcoplasmic reticulum.
A simplified, hypothetical workflow for investigating the effect of this compound on intracellular calcium is presented below.
Caption: Hypothetical workflow for a calcium imaging experiment.
Potential Anti-inflammatory Mechanism
There is a tentative link between a related compound, "Isomyosamine," and an anti-inflammatory effect through the targeting of TNF-α and IL-6. While the direct relevance to this compound is unconfirmed, this suggests a potential secondary mechanism of action. Many inflammatory processes involve smooth muscle contraction (e.g., bronchoconstriction in asthma). An anti-inflammatory effect could complement its spasmolytic activity.
The inhibition of pro-inflammatory cytokines like TNF-α and IL-6 can occur through various signaling pathways, a common one being the NF-κB pathway. A potential, though unverified, pathway for this compound's anti-inflammatory action is depicted below.
Caption: Postulated anti-inflammatory signaling pathway.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. However, standard assays could be employed to investigate its mechanism of action.
To determine the binding affinity of this compound to various receptors (e.g., muscarinic, adrenergic, calcium channels), competitive radioligand binding assays would be appropriate.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for specific receptors.
-
General Protocol:
-
Prepare cell membranes or tissues expressing the receptor of interest.
-
Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of unlabeled this compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
-
To assess the functional effects of this compound on smooth muscle contractility.
-
Objective: To determine the potency (EC50) and efficacy of this compound in relaxing pre-contracted smooth muscle tissue.
-
General Protocol:
-
Isolate a smooth muscle-containing tissue (e.g., guinea pig ileum, rat aorta) and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Connect the tissue to an isometric force transducer to record changes in muscle tension.
-
Induce a stable contraction using a contractile agent (e.g., acetylcholine, histamine, KCl).
-
Add this compound in a cumulative concentration-response manner.
-
Record the relaxation response at each concentration.
-
Construct a concentration-response curve and determine the EC50 value.
-
Quantitative Data
No quantitative data, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for this compound, are currently available in the reviewed public literature.
Conclusion and Future Directions
This compound is a compound with described spasmolytic and smooth muscle relaxant properties. The precise mechanism of action remains to be elucidated through rigorous pharmacological studies. Future research should focus on:
-
Receptor Profiling: Comprehensive screening of this compound against a panel of receptors, ion channels, and enzymes to identify its primary molecular target(s).
-
Functional Characterization: Detailed in vitro and in vivo studies to characterize its effects on smooth muscle from various tissues (gastrointestinal, vascular, respiratory) and to determine its potency and efficacy.
-
Signaling Pathway Analysis: Investigation of the downstream signaling pathways affected by this compound, particularly concerning calcium mobilization and inflammatory cascades.
-
Clinical Investigation: Well-designed clinical trials to establish its therapeutic efficacy and safety profile in relevant human conditions.
The information presented in this guide represents a framework based on existing knowledge of related compounds and should be substantiated by further experimental evidence.
References
What is the CAS number for Isomylamine Hydrochloride
CAS Number: 24357-98-0
This document provides a technical summary of Isomylamine Hydrochloride, a compound identified as a spasmolytic and smooth muscle relaxant.[1] The information is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is the hydrochloride salt of Isomylamine.[1][2] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 24357-98-0 | [1][2][3] |
| Synonyms | Isomylamine HCl, this compound [USAN], NSC-78987 | [1][2] |
| IUPAC Name | 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride | [1] |
| Chemical Formula | C18H36ClNO2 | [1] |
| Molecular Weight | 333.94 g/mol | [1][2] |
| Exact Mass | 333.2435 | [1] |
| Elemental Analysis | C: 64.74%, H: 10.87%, Cl: 10.62%, N: 4.19%, O: 9.58% | [1] |
| Related CAS Number | 28815-27-2 (free base) | [1] |
Pharmacological Classification
This compound is classified as a spasmolytic and smooth muscle relaxant.[1] It is also categorized under agents affecting the musculoskeletal system.[2] This product is intended for research use only and not for human or veterinary use.[1]
Experimental Data and Protocols
A comprehensive search of publicly available scientific literature did not yield detailed experimental protocols, quantitative data from pharmacological assays, or specific signaling pathway information for this compound. The available information is primarily from chemical suppliers and regulatory databases.
Experimental Workflow and Signaling Pathways
Due to the lack of detailed experimental studies in the public domain, a diagram of the experimental workflow or the specific signaling pathways through which this compound exerts its effects cannot be provided at this time.
Logical Relationship of Available Information
The following diagram illustrates the relationship between the identified pieces of information for this compound.
Caption: Logical relationship of this compound information.
References
An In-depth Technical Guide to Isoamylamine Hydrochloride
Synonyms: Isopentylamine Hydrochloride, 3-Methylbutan-1-amine Hydrochloride, Isopentylammonium Chloride
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of isoamylamine (B31083) hydrochloride. The content herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Isoamylamine hydrochloride is the salt of isoamylamine, a primary aliphatic amine. It serves as a versatile building block in organic synthesis for creating a variety of compounds, including pharmaceuticals and agrochemicals. This guide summarizes its core properties, details experimental protocols for its synthesis and analysis, and explores its known biological activities.
Chemical and Physical Properties
Isoamylamine hydrochloride is a white, crystalline solid. It is soluble in water and alcohol, and also dissolves in chloroform. The compound is known to be an irritant to the skin and mucous membranes.
The following table summarizes the key quantitative data for isoamylamine and its hydrochloride salt.
| Property | Value | Source(s) |
| Isoamylamine Hydrochloride | ||
| Molecular Formula | C₅H₁₃N·HCl | |
| Molecular Weight | 123.62 g/mol | |
| Melting Point | 215-217 °C (decomposes) | |
| Solubility in Water | 1 g in 0.5 mL | |
| Solubility in Chloroform | 1 g in 20 mL | |
| Appearance | Crystalline solid | |
| Isoamylamine (Free Base) | ||
| Molecular Formula | C₅H₁₃N | |
| Molecular Weight | 87.16 g/mol | |
| Boiling Point | 95-97 °C | |
| Density | ~0.751 g/mL at 18-25 °C | |
| Refractive Index | ~1.408 at 20 °C | |
| pKa | 10.6 (at 25 °C) | |
| Flash Point | 18.3 °C |
Experimental Protocols
Several methods for the synthesis of the free base, isoamylamine, have been reported. These methods can be adapted to produce the hydrochloride salt by subsequent treatment with hydrochloric acid.
-
From Isoamyl Halides: A common method involves the reaction of an isoamyl halide (e.g., isoamyl bromide or isoamyl chloride) with a source of ammonia. One specific protocol describes the reaction of isoamyl chloride with sodamide in liquid ammonia.
-
Reduction of Isovaleronitrile (B1219994): Isoamylamine can also be synthesized by the reduction of isovaleronitrile (3-methylbutanenitrile). This can be achieved through catalytic hydrogenation or by using metal hydride reducing agents.
Isomylamine Hydrochloride: A Technical Review of a Putative Spasmolytic Agent
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the available information on Isomylamine Hydrochloride. However, a thorough review of publicly accessible scientific literature reveals a significant lack of in-depth studies, quantitative pharmacological data, and detailed experimental protocols specifically for this compound. Therefore, this guide supplements the available information with generalized knowledge and methodologies relevant to the study of spasmolytic agents.
Introduction
This compound is identified as a spasmolytic and smooth muscle relaxant.[1] Its chemical structure suggests it is an ester of a substituted cyclohexanecarboxylic acid and an amino alcohol. While its specific pharmacological profile is not well-documented in peer-reviewed literature, its classification provides a framework for understanding its potential therapeutic applications and mechanism of action. This technical guide consolidates the known chemical properties of this compound and explores its putative pharmacology through the lens of related compounds and general principles of smooth muscle physiology.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound and its free base, Isomylamine, are summarized below. This information is crucial for its synthesis, formulation, and analytical characterization.
| Property | Value | Reference |
| IUPAC Name | 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride | [1] |
| Synonyms | Isomylamine HCl, this compound [USAN], NSC-78987 | [1] |
| CAS Number | 24357-98-0 (HCl salt), 28815-27-2 (free base) | [1] |
| Molecular Formula | C18H36ClNO2 | [1] |
| Molecular Weight | 333.94 g/mol | [1] |
| Appearance | To be determined | [1] |
| Purity | >98% (typical for research chemicals) | [1] |
| Solubility | To be determined | [1] |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | [1] |
Putative Pharmacological Activity and Mechanism of Action
As a designated spasmolytic, this compound is presumed to act by relaxing smooth muscle, thereby alleviating cramps and spasms in various organs, such as the gastrointestinal tract, bladder, and blood vessels. The precise mechanism of action for this compound is not elucidated in the available literature. However, based on its structural similarity to other anticholinergic antispasmodics, a plausible mechanism involves the antagonism of muscarinic acetylcholine (B1216132) receptors.
Hypothetical Signaling Pathway for Anticholinergic Spasmolysis
Anticholinergic agents typically compete with acetylcholine (ACh) for binding to muscarinic receptors on smooth muscle cells. This competitive inhibition prevents the intracellular signaling cascade that leads to muscle contraction. A simplified, hypothetical signaling pathway is depicted below.
Caption: Hypothetical anticholinergic mechanism of this compound.
Synthesis
A specific, validated synthesis protocol for this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on standard organic chemistry principles for the formation of esters. The synthesis would likely involve a two-step process: the synthesis of the carboxylic acid and its subsequent esterification with the amino alcohol.
Proposed Synthetic Workflow
Caption: A plausible, though unconfirmed, synthetic workflow for this compound.
Experimental Protocols for Preclinical Evaluation
To rigorously assess the spasmolytic activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed, generalized protocols that could be adapted for this purpose.
In Vitro Smooth Muscle Relaxation Assay
This assay evaluates the direct relaxant effect of a compound on isolated smooth muscle tissue.
Objective: To determine the concentration-response relationship of this compound for the relaxation of pre-contracted isolated smooth muscle strips.
Materials:
-
Isolated tissue: Guinea pig ileum, rat aorta, or rabbit jejunum are commonly used.
-
Organ bath system with temperature control (37 °C) and aeration (95% O₂ / 5% CO₂).
-
Isotonic transducer and data acquisition system.
-
Krebs-Henseleit or Tyrode's physiological salt solution.
-
Contractile agents: Acetylcholine, histamine, or potassium chloride (KCl).
-
This compound stock solution.
Procedure:
-
Euthanize the animal according to approved ethical protocols.
-
Dissect the desired smooth muscle tissue and place it in cold physiological salt solution.
-
Cut the tissue into strips of appropriate size (e.g., 2-3 cm long for ileum).
-
Mount the tissue strips in the organ baths containing the physiological salt solution, maintained at 37 °C and aerated.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15 minutes.
-
Induce a sustained contraction with a contractile agent (e.g., 1 µM acetylcholine or 60 mM KCl).
-
Once the contraction has stabilized, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-induced contraction.
-
Plot the concentration-response curve and determine the EC₅₀ value.
In Vivo Models of Spasmolysis
In vivo studies are essential to evaluate the efficacy and safety of a compound in a whole-animal system.
Objective: To assess the ability of this compound to protect against chemically induced gastrointestinal spasms or to reduce smooth muscle tone in vivo.
Common Models:
-
Castor Oil-Induced Diarrhea in Mice: Castor oil induces diarrhea and intestinal cramping. The efficacy of this compound can be assessed by its ability to delay the onset of diarrhea and reduce the number of wet feces.
-
Intestinal Motility Assays: The transit of a non-absorbable marker (e.g., charcoal meal) through the gastrointestinal tract is measured. A decrease in transit distance indicates a reduction in intestinal motility.
Quantitative Data
As of the latest literature review, no specific quantitative pharmacological data (e.g., EC₅₀, IC₅₀, pA₂) for this compound has been published in publicly available sources. The tables below are provided as templates for the presentation of such data, should it become available through future research.
Table for In Vitro Spasmolytic Activity (Hypothetical Data)
| Tissue Preparation | Contractile Agent | EC₅₀ (µM) | Emax (% Relaxation) |
| Guinea Pig Ileum | Acetylcholine (1 µM) | [Data not available] | [Data not available] |
| Rat Aorta | KCl (60 mM) | [Data not available] | [Data not available] |
Table for Pharmacokinetic Parameters (Hypothetical Data)
| Species | Route of Administration | T½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | Intravenous | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| Rat | Oral | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
Conclusion
This compound is a compound with a clear indication as a spasmolytic and smooth muscle relaxant. However, the lack of detailed scientific literature significantly hampers a thorough understanding of its pharmacological profile. The information presented in this guide, including the hypothetical mechanism of action, proposed synthesis, and generalized experimental protocols, is intended to serve as a foundation for future research into this potentially therapeutic agent. Rigorous preclinical studies are required to validate its efficacy, determine its mechanism of action, and establish a comprehensive safety profile.
References
Isomylamine Hydrochloride: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomylamine Hydrochloride, also known by its chemical name 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride and synonym NSC-78987, is a compound identified as a spasmolytic and smooth muscle relaxant.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, drawing upon its classification and structural similarities to other well-characterized antispasmodic agents. Due to the limited availability of direct research on this compound, this guide also incorporates data from analogous compounds to infer its likely mechanisms of action. The primary focus is on its effects on smooth muscle, potential signaling pathways involved, and the experimental protocols typically employed to evaluate such compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride | [1] |
| Synonyms | Isomylamine HCl, this compound [USAN], NSC-78987 | [1] |
| CAS Number | 24357-98-0 | [1] |
| Molecular Formula | C18H36ClNO2 | [1] |
| Molecular Weight | 333.94 g/mol | [1] |
Biological Activity: Spasmolytic and Smooth Muscle Relaxant
This compound is categorized as a spasmolytic agent, indicating its utility in reducing or preventing spasms of smooth muscle.[1] This activity is the basis for its classification as a smooth muscle relaxant. The relaxation of smooth muscle can be achieved through various mechanisms, including interference with nerve impulses that trigger muscle contraction or a direct action on the muscle cells themselves.
Postulated Mechanism of Action
-
Anticholinergic (Antimuscarinic) Activity: Dicyclomine (B1218976) acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine to these receptors on smooth muscle cells, it prevents the initiation of contractile signals. This is a common mechanism for many gastrointestinal antispasmodics.
-
Direct Musculotropic (Papaverine-like) Effect: In addition to its anticholinergic properties, dicyclomine exhibits a direct relaxant effect on smooth muscle, independent of nerve stimulation. This is often referred to as a "papaverine-like" effect. Papaverine is an opium alkaloid that directly relaxes smooth muscles, possibly through the inhibition of phosphodiesterase and modulation of calcium channels.
Given the structural analogy, it is highly probable that this compound shares this dual mechanism of action.
The proposed anticholinergic action of this compound would involve the blockade of muscarinic receptors, primarily the M3 subtype located on smooth muscle cells. The general signaling pathway is depicted below.
Caption: Postulated anticholinergic mechanism of this compound.
The direct relaxant effect on smooth muscle is likely mediated by interference with intracellular calcium signaling, a hallmark of papaverine-like spasmolytics. This could involve inhibition of calcium influx through voltage-gated calcium channels or inhibition of phosphodiesterases, leading to increased intracellular cyclic AMP (cAMP) or cyclic GMP (cGMP), which in turn promotes relaxation.
Caption: Postulated direct musculotropic effect of this compound.
Quantitative Data
As of the latest literature review, specific quantitative data on the biological activity of this compound, such as IC50 values for receptor binding or pA2 values for antagonist activity, are not available in publicly accessible databases or publications. Research on structurally similar compounds, like dicyclomine, has established their potency, but direct extrapolation of these values to this compound is not scientifically rigorous. Further experimental investigation is required to determine the precise quantitative pharmacological profile of this compound.
Experimental Protocols
To assess the spasmolytic activity of a compound like this compound, standard in vitro pharmacological preparations are typically used. The following are detailed methodologies for key experiments that would be appropriate for characterizing its biological effects.
Isolated Guinea Pig Ileum Assay for Anticholinergic Activity
This is a classic bioassay to determine the anticholinergic (antimuscarinic) properties of a test compound by measuring its ability to inhibit contractions induced by a muscarinic agonist like acetylcholine.
Methodology:
-
Tissue Preparation: A male guinea pig (250-350 g) is euthanized by cervical dislocation. A segment of the ileum is isolated, and the luminal contents are gently flushed with Tyrode's solution. A 2-3 cm piece of the ileum is then suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.
-
Apparatus: The tissue is connected to an isotonic transducer, and contractions are recorded on a kymograph or a digital data acquisition system. The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 0.5-1.0 g, with the bathing solution being changed every 15 minutes.
-
Procedure:
-
A cumulative concentration-response curve to acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) is established to determine the baseline contractile response.
-
The tissue is washed, and after a recovery period, it is incubated with a specific concentration of this compound for a predetermined time (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve to acetylcholine is then generated in the presence of this compound.
-
This process is repeated with increasing concentrations of this compound.
-
-
Data Analysis: The antagonistic effect is quantified by determining the pA2 value from a Schild plot, which provides a measure of the affinity of the antagonist for the receptor.
Caption: Experimental workflow for the isolated guinea pig ileum assay.
Isolated Rabbit Jejunum Assay for Direct Myotropic and Papaverine-like Activity
The spontaneous rhythmic contractions of the rabbit jejunum make it a suitable model to study direct smooth muscle relaxant effects, independent of nerve stimulation.
Methodology:
-
Tissue Preparation: A rabbit is euthanized, and a segment of the jejunum is isolated and placed in Tyrode's solution. A 2-3 cm piece is suspended in an organ bath under similar conditions as the guinea pig ileum.
-
Procedure:
-
The tissue is allowed to equilibrate until stable, spontaneous rhythmic contractions are observed.
-
Increasing concentrations of this compound are added cumulatively to the organ bath.
-
The effect on the amplitude and frequency of the spontaneous contractions is recorded. A decrease in both parameters indicates a relaxant effect.
-
To further characterize a papaverine-like effect, contractions can be induced by a depolarizing agent like potassium chloride (KCl). The ability of this compound to inhibit KCl-induced contractions would suggest a direct effect on the muscle, possibly by blocking voltage-gated calcium channels.
-
-
Data Analysis: The concentration of this compound that causes a 50% reduction in the amplitude of spontaneous or KCl-induced contractions (IC50) is calculated.
Conclusion
References
In-depth Technical Guide: The Antispasmodic Properties of Isomylamine Hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to Isomylamine Hydrochloride
This compound, identified by the CAS number 24357-98-0, is classified as a spasmolytic and smooth muscle relaxant.[1][2] Its systematic name is 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride.[1][2] Spasmolytics are a class of drugs that relieve cramps and spasms of smooth muscle, which are found in the walls of hollow organs such as the intestines, bladder, and blood vessels.[3]
Chemical Structure:
-
Molecular Formula: C₁₈H₃₆ClNO₂[1]
-
Molecular Weight: 333.94 g/mol [1]
-
Systematic Name: 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride[1]
General Principles of Antispasmodic Action
Antispasmodic agents typically exert their effects through one or more of the following mechanisms:
-
Anticholinergic/Antimuscarinic Activity: Many antispasmodics act as antagonists at muscarinic acetylcholine (B1216132) receptors on smooth muscle cells.[4][5][6] By blocking the action of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction, these drugs promote relaxation.[4][5][6]
-
Calcium Channel Blockade: The influx of extracellular calcium ions (Ca²⁺) is a critical step in the initiation of smooth muscle contraction.[7][8][9][10][11] Calcium channel blockers inhibit the entry of Ca²⁺ into the muscle cells, leading to vasodilation and relaxation of other smooth muscles.[8][9][10][11]
-
Direct Smooth Muscle Relaxation: Some compounds may act directly on the intracellular machinery of the smooth muscle cell to induce relaxation, independent of neurotransmitter receptors or ion channels. This can involve modulation of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP).[7][12]
Given the chemical structure of this compound, which includes a tertiary amine and an ester group, it is plausible that its mechanism of action could involve anticholinergic or direct smooth muscle relaxant properties. However, without specific experimental data, this remains speculative.
Quantitative Data on Antispasmodic Properties
A thorough search of scientific databases has not yielded any specific quantitative data for the antispasmodic activity of this compound. To characterize the potency and efficacy of a novel antispasmodic agent, the following parameters are typically determined:
Table 1: Key Quantitative Parameters for Antispasmodic Activity (Hypothetical Data for this compound)
| Parameter | Description | Hypothetical Value Range |
| IC₅₀ (half maximal inhibitory concentration) | The concentration of the drug that is required for 50% inhibition of a specific biological or biochemical function, such as agonist-induced smooth muscle contraction. | 10⁻⁹ to 10⁻⁶ M |
| EC₅₀ (half maximal effective concentration) | The concentration of a drug that gives half-maximal response. For an antagonist, this would be the concentration that produces 50% of the maximal possible inhibition. | 10⁻⁹ to 10⁻⁶ M |
| pA₂ Value | A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist. | 7 to 9 |
| Eₘₐₓ (maximum effect) | The maximum observed effect of the drug. For an antispasmodic, this would be the maximal relaxation of pre-contracted smooth muscle. | 80% to 100% relaxation |
Note: The values presented in this table are hypothetical and are provided for illustrative purposes only. Experimental determination is required to ascertain the actual values for this compound.
Experimental Protocols for Assessing Antispasmodic Activity
The evaluation of a compound's antispasmodic properties typically involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key experiments that would be essential to characterize the activity of this compound.
In Vitro Isolated Tissue Assays
These assays are fundamental for determining the direct effect of a compound on smooth muscle contractility.
4.1.1. Preparation of Isolated Smooth Muscle Strips:
-
Tissue Source: Common tissue preparations include guinea pig ileum, rat aorta, or rabbit jejunum. The choice of tissue depends on the specific receptors and muscle types of interest.
-
Dissection: The animal is euthanized according to ethical guidelines. The desired tissue is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Preparation of Strips: The tissue is cut into longitudinal or circular strips of appropriate size (e.g., 2-3 mm wide and 10-15 mm long).
-
Mounting: The tissue strips are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂). One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
4.1.2. Experimental Procedure:
-
Equilibration: The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 gram). During this time, the bath solution is changed every 15-20 minutes.
-
Induction of Contraction: A contractile agent (spasmogen) is added to the organ bath to induce a sustained contraction. Common spasmogens include acetylcholine, histamine, potassium chloride (KCl), or specific receptor agonists.
-
Application of Test Compound: Once a stable contraction is achieved, this compound would be added to the bath in a cumulative or non-cumulative manner, with increasing concentrations.
-
Data Recording: The isometric tension of the muscle strip is recorded continuously using a data acquisition system. The relaxant effect of the test compound is measured as the percentage reduction in the agonist-induced contraction.
-
Data Analysis: Concentration-response curves are plotted, and key parameters such as IC₅₀ and Eₘₐₓ are calculated using appropriate pharmacological software.
In Vitro Cell-Based Assays
These assays can provide insights into the cellular mechanisms of action.
4.2.1. Cultured Smooth Muscle Cell Contraction Assay:
-
Cell Culture: Primary smooth muscle cells are isolated from tissues (e.g., aorta, trachea) and cultured.[13]
-
Gel Contraction Assay: The cultured cells are embedded in a collagen gel matrix.[13]
-
Treatment: Contractile agonists and the test compound (this compound) are added to the culture medium.
-
Measurement: The contraction of the gel is quantified by measuring the change in the surface area of the gel over time using image analysis software.[13]
4.2.2. Calcium Imaging:
-
Cell Loading: Cultured smooth muscle cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The cells are stimulated with a contractile agonist in the presence or absence of this compound.
-
Measurement: Changes in intracellular calcium concentration are measured using a fluorescence microscope or a plate reader. This can help determine if the compound acts as a calcium channel blocker.
Potential Signaling Pathways and Visualizations
The specific signaling pathways modulated by this compound are currently unknown. Based on the general mechanisms of antispasmodic drugs, the following diagrams illustrate plausible pathways that could be investigated.
Caption: Hypothetical anticholinergic mechanism of this compound.
Caption: Hypothetical calcium channel blockade mechanism.
Conclusion and Future Directions
This compound is identified as a smooth muscle relaxant and spasmolytic agent. However, there is a notable absence of detailed pharmacological data in the public domain. To fully elucidate its therapeutic potential, a systematic investigation is required. Future research should focus on:
-
In vitro pharmacological profiling: Conducting isolated tissue experiments to determine its potency (IC₅₀) and efficacy (Eₘₐₓ) against various spasmogens in different smooth muscle preparations.
-
Mechanism of action studies: Investigating its potential anticholinergic effects through radioligand binding assays and its calcium channel blocking activity using electrophysiological and calcium imaging techniques.
-
Signaling pathway analysis: Employing molecular biology techniques to identify the intracellular signaling cascades modulated by this compound.
-
In vivo studies: Evaluating its efficacy and safety in animal models of smooth muscle spasms, such as gastrointestinal hypermotility or bronchoconstriction.
The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound as a potential therapeutic agent.
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 4. Anticholinergic - Wikipedia [en.wikipedia.org]
- 5. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 6. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 12. Relaxation of vascular smooth muscle by isoproterenol, dibutyryl-cyclic AMP and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Study of Isomylamine Hydrochloride's Potential Smooth Muscle Relaxant Properties
Disclaimer: As of the latest literature review, specific studies on the smooth muscle relaxant effects of isomylamine (B8598680) hydrochloride, including its mechanism of action, quantitative efficacy, and specific experimental protocols, are not available in published scientific literature. This guide, therefore, presents a hypothetical and theoretical framework for the investigation of isomylamine hydrochloride based on established principles of smooth muscle physiology and pharmacology. The experimental protocols, data tables, and signaling pathways described herein are illustrative examples of how such a compound could be studied and should not be interpreted as existing data.
Introduction
This compound is a compound with potential applications as a spasmolytic and smooth muscle relaxant. Understanding its mechanism of action and characterizing its effects on various smooth muscle tissues is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the core methodologies, potential signaling pathways, and data presentation strategies that could be employed in the preclinical evaluation of this compound's smooth muscle relaxant properties. This document is intended for researchers, scientists, and drug development professionals in the field of smooth muscle physiology and pharmacology.
Hypothetical Signaling Pathways in this compound-Induced Smooth Muscle Relaxation
The relaxation of smooth muscle is a complex process primarily regulated by the intracellular concentration of calcium ([Ca2+]i) and the phosphorylation state of the myosin light chain (MLC). Based on the mechanisms of known smooth muscle relaxants, this compound could potentially act through one or more of the following signaling pathways:
-
Modulation of Intracellular Cyclic Nucleotides (cAMP and cGMP): An increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) can lead to smooth muscle relaxation. This compound could potentially:
-
Activate adenylyl cyclase (AC) or guanylyl cyclase (GC), leading to increased production of cAMP or cGMP, respectively.
-
Inhibit phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP and cGMP.
-
-
Inhibition of Calcium Influx: A reduction in the influx of extracellular calcium through voltage-gated or ligand-gated calcium channels is a common mechanism for smooth muscle relaxation. This compound may act as a calcium channel blocker.
-
Modulation of Calcium Sensitization Pathway: The RhoA/Rho-kinase (ROCK) pathway plays a crucial role in Ca2+ sensitization of the contractile apparatus. Inhibition of this pathway leads to a decrease in the phosphorylation of myosin phosphatase target subunit 1 (MYPT1), thereby increasing the activity of myosin light chain phosphatase (MLCP) and promoting relaxation. This compound could potentially be an inhibitor of Rho-kinase.
-
Opening of Potassium Channels: Activation of potassium channels can lead to hyperpolarization of the smooth muscle cell membrane, which in turn inhibits the opening of voltage-gated calcium channels, leading to relaxation.
The following diagrams illustrate these hypothetical signaling pathways.
Caption: Hypothetical cAMP-mediated and PDE inhibition pathways for Isomylamine HCl.
In Vitro Models for the Preclinical Evaluation of Isomylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomylamine Hydrochloride is a compound of interest for its potential pharmacological activities, necessitating a robust preclinical evaluation to characterize its efficacy and safety. This technical guide provides a comprehensive overview of the core in vitro models and methodologies for the assessment of this compound, with a primary focus on its presumed activity as a monoamine oxidase (MAO) inhibitor. The following sections detail the experimental protocols for key assays, present illustrative quantitative data in a structured format, and provide visual representations of signaling pathways and experimental workflows.
Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Inhibition of these enzymes is a key mechanism for the treatment of depression and neurodegenerative disorders.[1][2] The following protocol describes a common in vitro method to determine the inhibitory potential of this compound on both MAO-A and MAO-B.
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Positive controls: Clorgyline (for MAO-A), Pargyline (for MAO-B)
-
MAO substrate (e.g., p-tyramine)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Hydrogen peroxide (for standard curve)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Prepare stock solutions of the positive controls (Clorgyline and Pargyline).
-
Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a working solution of the MAO substrate.
-
Prepare a detection solution containing HRP and Amplex® Red in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the serially diluted this compound or positive controls to the respective wells. Include vehicle control wells (DMSO).
-
Add the MAO-A or MAO-B enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and initiate the detection step by adding the HRP/Amplex® Red detection solution.
-
Incubate for a further 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Illustrative Quantitative Data: MAO Inhibition
The following table presents hypothetical data for the inhibition of MAO-A and MAO-B by this compound, alongside known inhibitors for comparison.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| Isomylamine HCl | 150 | 25 | 0.17 |
| Clorgyline | 5 | 1,200 | 240 |
| Pargyline | 900 | 30 | 0.03 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
In Vitro Cytotoxicity Assessment
Evaluating the potential cytotoxicity of a compound is a critical step in drug development. The human neuroblastoma cell line, SH-SY5Y, is a widely used model in neurotoxicity studies due to its neuronal characteristics.[3][4][5][6][7]
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on SH-SY5Y cells by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
This compound
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and the positive control in a cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include vehicle control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 (half-maximal cytotoxic concentration).
-
Illustrative Quantitative Data: Cytotoxicity
The following table presents hypothetical cytotoxicity data for this compound on SH-SY5Y cells.
| Compound | CC50 on SH-SY5Y cells (µM) |
| Isomylamine HCl | 75 |
| Doxorubicin | 1.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of MAO Inhibition
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 3. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata [mdpi.com]
- 4. Human neuroblastoma (SH-SY5Y) cells are highly sensitive to the lysosomotropic aldehyde 3-aminopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Propargylamine protects SH-SY5Y cells from apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, through stabilization of mitochondrial membrane and induction of anti-apoptotic Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
Isomylamine Hydrochloride: An Assessment of Publicly Available Safety and Toxicity Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available safety and toxicity information on Isomylamine Hydrochloride. A comprehensive review of scientific literature and toxicology databases did not yield sufficient data to construct a complete safety and toxicity profile. The information presented herein is for informational purposes only and should not be considered a complete technical guide. This compound is reportedly intended for research use only and is not for human or veterinary use.[1] Extreme caution should be exercised when handling this compound, and a comprehensive risk assessment should be conducted before any use.
Introduction
This compound is a chemical compound with the CAS number 24357-98-0.[1] It has been described as a spasmolytic and smooth muscle relaxant.[2] Despite its potential pharmacological activity, publicly accessible, in-depth toxicological data is exceptionally scarce. This guide aims to present the limited information available and highlight the significant data gaps regarding the safety and toxicity of this compound.
Quantitative Toxicity Data
A thorough search of publicly available databases and scientific literature did not yield any quantitative toxicity data for this compound, such as LD50 (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect Level) values. One safety data sheet, which lists "this compound" as a component, explicitly states "no data available" for carcinogenicity and reproductive toxicity.[3]
Table 1: Summary of Available Quantitative Toxicity Data for this compound
| Toxicity Endpoint | Value | Species | Route of Administration | Source |
| Acute Toxicity (LD50) | No data available | - | - | - |
| Carcinogenicity | No data available | - | - | [3] |
| Reproductive Toxicity | No data available | - | - | [3] |
The absence of this fundamental data prevents a quantitative assessment of the acute and chronic toxicity of this compound.
Pharmacokinetics
No information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system was found in the public domain. Understanding the pharmacokinetic profile is critical for assessing potential systemic toxicity and for designing further non-clinical and clinical studies.
Genotoxicity
There are no publicly available studies on the genotoxic potential of this compound. Standard genotoxicity assays, such as the Ames test, in vitro and in vivo micronucleus assays, and chromosomal aberration tests, are essential for evaluating the potential of a substance to cause DNA damage, which can lead to carcinogenesis or heritable mutations.
Carcinogenicity
As indicated in Table 1, no carcinogenicity studies for this compound have been identified in the public literature.[3] Long-term animal bioassays are necessary to evaluate the carcinogenic potential of a compound intended for pharmaceutical development.
Reproductive and Developmental Toxicity
No data on the potential reproductive or developmental toxicity of this compound is publicly available.[3] Such studies are crucial to assess the potential effects on fertility, embryonic development, and offspring.
Mechanism of Action and Potential Signaling Pathways
This compound is described as a spasmolytic and smooth muscle relaxant.[2] However, the specific molecular targets and signaling pathways through which it exerts these effects are not detailed in the available literature.
One study investigated the in vitro histamine-releasing properties of nine biogenic amines, including isomylamine. The study found that all the tested biogenic amines, including isomylamine, induced histamine (B1213489) release from the basophils of healthy subjects when incubated at concentrations ranging from 10⁻³ to 10² mg/ml.[4]
Based on this limited information, a hypothetical workflow for investigating the mechanism of histamine release can be proposed.
Caption: Hypothetical workflow for studying isomylamine-induced histamine release.
Experimental Protocols
Due to the lack of published toxicological studies, no detailed experimental protocols for the safety assessment of this compound can be provided. For general guidance on toxicological testing methodologies, researchers are directed to established guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD), the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), and the U.S. Food and Drug Administration (FDA).
Logical Relationships in Safety Assessment
The standard logical flow for assessing the safety of a new chemical entity involves a tiered approach, starting with in vitro assays and progressing to in vivo studies. The absence of data for this compound at all levels of this assessment framework is a critical deficiency.
Caption: Illustrates the significant data gaps in the safety assessment of this compound.
Conclusion
The publicly available information on the safety and toxicity of this compound is critically insufficient for a comprehensive risk assessment. The absence of data on acute and chronic toxicity, pharmacokinetics, genotoxicity, carcinogenicity, and reproductive toxicity represents a significant knowledge gap. The classification of this compound for "research use only" underscores the need for stringent safety precautions during handling. Any consideration of this compound for further development would necessitate a complete and rigorous toxicological evaluation according to international regulatory standards. Researchers and drug development professionals are strongly advised to proceed with extreme caution and to conduct thorough safety evaluations before undertaking any studies with this compound.
References
- 1. US8802596B2 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 28815-27-2 Name: [xixisys.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Isomylamine Hydrochloride: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomylamine hydrochloride, identified as 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride, is classified as a spasmolytic and smooth muscle relaxant.[1] Despite its classification, detailed experimental protocols, quantitative biological data, and specific signaling pathways are not extensively documented in publicly available scientific literature. This document aims to provide a comprehensive overview of the available information on this compound and presents generalized, representative experimental protocols for its synthesis, purification, and potential in vitro and in vivo evaluation based on standard methodologies for similar chemical entities. The provided protocols are intended as a starting point for researchers and will require optimization for this specific compound.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride | [1] |
| Synonyms | Isomylamine HCl, NSC-78987 | [1] |
| CAS Number | 24357-98-0 | [1] |
| Molecular Formula | C₁₈H₃₆ClNO₂ | [1] |
| Molecular Weight | 333.94 g/mol | [1] |
| Chemical Class | Spasmolytic, Smooth Muscle Relaxant | [1] |
| Free Base | Isomylamine (CAS: 28815-27-2) | [1] |
Hypothetical Synthesis Protocol
The synthesis of this compound can be conceptually approached through a two-step process: esterification followed by salt formation. The following is a representative protocol that would require empirical optimization.
Step 1: Synthesis of Isomylamine (Free Base) via Esterification
This step involves the reaction of 1-isopentylcyclohexane-1-carboxylic acid with 2-(diethylamino)ethanol (B1670525).
-
Materials:
-
1-isopentylcyclohexane-1-carboxylic acid
-
2-(diethylamino)ethanol
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
-
Procedure:
-
Dissolve 1-isopentylcyclohexane-1-carboxylic acid (1.0 eq) and 2-(diethylamino)ethanol (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Isomylamine free base.
-
Step 2: Formation of this compound
-
Materials:
-
Crude Isomylamine (from Step 1)
-
Anhydrous diethyl ether or other suitable solvent
-
Hydrochloric acid (2M in diethyl ether)
-
-
Procedure:
-
Dissolve the crude Isomylamine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add 2M HCl in diethyl ether dropwise while stirring until precipitation is complete.
-
Collect the precipitate by filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the resulting white solid under vacuum to yield this compound.
-
Caption: Hypothetical synthesis workflow for this compound.
Purification Protocol
The synthesized this compound would likely require purification to remove unreacted starting materials and byproducts. Recrystallization is a standard method for purifying solid crystalline compounds.
-
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/diethyl ether, isopropanol/hexane). The ideal solvent system should dissolve the compound when hot but not when cold.
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot solvent (e.g., ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
The purity of the final product should be assessed by methods such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
-
In Vitro Experimental Protocols (Representative)
As a smooth muscle relaxant, the in vitro activity of this compound could be assessed using isolated tissue bath preparations.
Table 2: Representative In Vitro Assays
| Assay | Description | Endpoint Measurement |
| Isolated Tissue Bath Assay | Measures the effect of the compound on the contraction of isolated smooth muscle strips (e.g., guinea pig ileum, rat aorta). | Inhibition of agonist-induced contractions (e.g., acetylcholine, phenylephrine). Calculation of IC₅₀. |
| Calcium Channel Blocking Assay | Investigates the effect of the compound on calcium influx in smooth muscle cells, a common mechanism for muscle relaxation. | Measurement of intracellular calcium concentration using fluorescent indicators (e.g., Fura-2). |
| Receptor Binding Assay | Determines the affinity of the compound for specific receptors involved in smooth muscle contraction (e.g., muscarinic, adrenergic receptors). | Radioligand binding assays to determine the binding affinity (Ki). |
Protocol: Isolated Guinea Pig Ileum Assay
-
A segment of the guinea pig ileum is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
The tissue is connected to an isometric force transducer to record contractions.
-
After an equilibration period, a contractile agent (e.g., acetylcholine) is added to establish a stable contractile response.
-
This compound is then added in a cumulative concentration-dependent manner.
-
The relaxation of the tissue is recorded, and a concentration-response curve is generated to determine the IC₅₀ value.
In Vivo Experimental Protocols (Representative)
In vivo studies in animal models can be used to assess the efficacy and pharmacokinetic profile of this compound.
Table 3: Representative In Vivo Assays
| Assay | Description | Endpoint Measurement |
| Spasmolytic Activity Model | Evaluates the ability of the compound to inhibit spasms induced by a chemical agent (e.g., castor oil-induced diarrhea in mice). | Reduction in the frequency and severity of spasms. |
| Bronchodilator Activity Model | Assesses the effect on bronchoconstriction induced by an agent like histamine (B1213489) or methacholine (B1211447) in guinea pigs. | Measurement of changes in airway resistance. |
| Pharmacokinetic Study | Determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in an animal model (e.g., rats). | Plasma concentration of the compound over time, calculation of parameters like half-life, Cmax, and AUC. |
Signaling Pathway
The specific signaling pathway through which this compound exerts its smooth muscle relaxant effects has not been elucidated in the available literature. However, smooth muscle relaxation is generally achieved through a decrease in intracellular calcium concentration. A potential, generalized pathway is depicted below.
Caption: A potential signaling pathway for a smooth muscle relaxant.
Conclusion
This compound is a compound identified as a smooth muscle relaxant, yet it remains largely uncharacterized in the scientific literature. This document provides the available chemical information and presents a series of generalized experimental protocols for its synthesis, purification, and biological evaluation. These protocols are intended to serve as a foundational guide for researchers initiating studies on this compound and will necessitate empirical validation and optimization. Further research is warranted to elucidate the specific mechanism of action, pharmacological profile, and potential therapeutic applications of this compound.
References
Isomylamine Hydrochloride and Smooth Muscle: A Review of Available Information
Currently, there is a significant lack of specific scientific literature and established protocols detailing the effects of isomylamine (B8598680) hydrochloride on smooth muscle tissue. Extensive searches for its use in smooth muscle assays, its mechanism of action, and effective concentrations have not yielded concrete data. Therefore, a detailed, validated protocol for an isomylamine hydrochloride smooth muscle assay cannot be provided at this time.
For researchers and drug development professionals interested in the potential effects of this compound on smooth muscle, it would be necessary to conduct foundational research to determine its pharmacological properties. This would involve initial screening studies to observe any contractile or relaxant effects on various smooth muscle preparations, followed by more in-depth investigations to elucidate its mechanism of action.
General Principles of Smooth Muscle Assays
While a specific protocol for this compound is unavailable, the following section outlines the general principles and methodologies commonly employed in smooth muscle assays. This information can serve as a foundational guide for designing initial screening experiments for novel compounds like this compound.
Smooth muscle contractility assays are fundamental in pharmacology for studying the effects of various substances on tissues such as the intestines, trachea, blood vessels, and uterus. These assays typically involve isolating a section of smooth muscle tissue and mounting it in an organ bath containing a physiological salt solution. The tissue's contractile or relaxant responses to the test compound are then measured using a force transducer.
Key Components of a Smooth Muscle Assay:
-
Tissue Preparation: The choice of tissue depends on the research question. For example, the guinea pig ileum is a classic model for studying intestinal smooth muscle.[1] The tissue is carefully dissected and suspended in an organ bath.
-
Physiological Salt Solution: The organ bath is filled with a solution that mimics the ionic composition and pH of the body's extracellular fluid, such as Krebs-Henseleit or Tyrode's solution. This solution is typically aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH and oxygenation.
-
Temperature Control: The organ bath is maintained at a physiological temperature, usually 37°C.
-
Force Transducer and Recording System: One end of the muscle strip is attached to a fixed point, and the other is connected to a force transducer. This setup allows for the measurement of isometric contractions (changes in force at a constant length). The signals from the transducer are amplified and recorded for analysis.
-
Drug Administration: The test compound is added to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve.
Experimental Workflow for a General Smooth Muscle Relaxation Assay
The following diagram illustrates a generalized workflow for assessing the relaxant properties of a test compound on a pre-contracted smooth muscle tissue. This is a common approach when investigating potential smooth muscle relaxants.
Caption: Generalized workflow for a smooth muscle relaxation assay.
Potential Mechanisms of Smooth Muscle Relaxation
Should initial studies indicate that this compound possesses smooth muscle relaxant properties, further investigation into its mechanism of action would be warranted. Smooth muscle relaxation is primarily achieved through a decrease in intracellular calcium concentration or a decrease in the sensitivity of the contractile apparatus to calcium. Several signaling pathways can mediate these effects.
One common pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[2] Isoprenaline, a well-characterized beta-adrenergic agonist, induces smooth muscle relaxation through this pathway.[3]
Caption: Simplified cAMP-mediated smooth muscle relaxation pathway.
Data Presentation
Quantitative data from smooth muscle assays are typically presented in tables to facilitate comparison between different concentrations of the test compound or between different compounds. The primary endpoint is often the EC50 value, which is the concentration of a drug that gives half of the maximal response.
Table 1: Hypothetical Data for a Smooth Muscle Relaxation Assay
| Concentration of Test Compound (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻⁹ | 5.2 ± 1.1 |
| 1 x 10⁻⁸ | 15.8 ± 2.5 |
| 1 x 10⁻⁷ | 48.9 ± 4.3 |
| 1 x 10⁻⁶ | 85.4 ± 3.7 |
| 1 x 10⁻⁵ | 98.1 ± 1.9 |
| EC₅₀ | 1.5 x 10⁻⁷ M |
Conclusion for Researchers
Given the absence of specific data for this compound, researchers should approach the study of its effects on smooth muscle with a systematic and exploratory mindset. The initial steps should involve screening for any activity on isolated smooth muscle tissues. If an effect is observed, subsequent experiments should be designed to construct concentration-response curves and to investigate the underlying mechanism of action by using specific receptor antagonists and enzyme inhibitors. The general protocols and principles outlined above provide a starting point for designing such investigations.
References
- 1. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isoprenaline and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscle relaxant - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isoamylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoamylamine (B31083) hydrochloride is a primary aliphatic amine salt. Accurate and reliable quantification of isoamylamine is crucial in various stages of drug development and research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, simple aliphatic amines like isoamylamine lack a significant chromophore, making direct UV detection challenging. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of isoamylamine hydrochloride following pre-column derivatization to enable sensitive UV detection.
Principle
This method involves the derivatization of the primary amine group of isoamylamine with a suitable labeling agent, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). The resulting derivative possesses a strong chromophore, allowing for highly sensitive detection by a standard UV-Vis detector. The derivatized analyte is then separated on a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this HPLC method, based on validation data from similar analyses of derivatized amines.
Table 1: Chromatographic Parameters and System Suitability
| Parameter | Specification |
| Retention Time (RT) | Approximately 8.5 min |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Protocols
Materials and Reagents
-
Isoamylamine Hydrochloride reference standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic sodium phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Borate (B1201080) buffer (pH 9.0)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Monobasic sodium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 10.0 80 12.0 80 12.1 50 | 15.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Isoamylamine Hydrochloride reference standard in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
FMOC-Cl Solution (5 mg/mL): Dissolve 25 mg of FMOC-Cl in 5 mL of acetonitrile. This solution should be prepared fresh daily.
Derivatization Procedure
-
To 100 µL of each working standard solution or sample solution in a clean microcentrifuge tube, add 200 µL of borate buffer (pH 9.0).
-
Add 200 µL of the FMOC-Cl solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Add 100 µL of a quenching reagent (e.g., 0.1 M glycine) to react with excess FMOC-Cl.
-
Vortex for 30 seconds.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Preparation
For the analysis of a formulated drug product, accurately weigh a portion of the homogenized sample and dissolve it in a known volume of deionized water. Further dilute as necessary to fall within the linear range of the assay. The diluted sample is then subjected to the derivatization procedure described above.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of Isoamylamine Hydrochloride.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
Application Note: A Stability-Indicating HPLC Method for the Determination of Isomylamine Hydrochloride
AN-0012
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Isomylamine Hydrochloride in the presence of its degradation products. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the method's specificity. All major degradation products were well-separated from the parent peak, proving the method is suitable for stability studies.
Introduction
This compound is an amine salt with potential pharmaceutical applications. To ensure the quality, safety, and efficacy of a drug product, it is crucial to monitor the stability of the active pharmaceutical ingredient (API). A stability-indicating analytical method is essential to separate and quantify the API from any potential degradation products that may form under various environmental conditions. This document provides a comprehensive protocol for a newly developed reversed-phase HPLC (RP-HPLC) method for this compound, including method validation and forced degradation studies as per ICH guidelines.[1][2][3]
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0 with Orthophosphoric Acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
| Diluent | Mobile Phase |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample solution to obtain a final concentration of approximately 100 µg/mL of this compound in the diluent.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[2][4][5] A concentration of 1 mg/mL of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 M HCl and heated at 80°C for 4 hours. The solution was then neutralized with 0.1 M NaOH and diluted with diluent.
-
Base Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 M NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 M HCl and diluted with diluent.
-
Oxidative Degradation: 1 mL of sample solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours. A sample was then prepared from the stressed solid.
-
Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 24 hours. A sample was then prepared from the stressed solid.
A control (unstressed) sample was prepared and analyzed alongside the stressed samples. The goal was to achieve 5-20% degradation of the active ingredient.[4][6]
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][6]
-
System Suitability: The system suitability was evaluated by injecting six replicates of the working standard solution. The acceptance criteria included a relative standard deviation (RSD) of not more than 2.0% for peak area, a theoretical plate count of more than 2000, and a tailing factor of not more than 2.0.[7][8]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its degradation products was demonstrated through forced degradation studies. Peak purity was also evaluated using a photodiode array (PDA) detector.
-
Linearity: The linearity was established by analyzing a series of solutions at five different concentrations ranging from 20 to 150 µg/mL. The correlation coefficient (r²) should be not less than 0.999.
-
Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.[8]
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of the sample at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The RSD for both repeatability and intermediate precision should be not more than 2.0%.
-
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C).[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[9]
Results and Discussion
Method Development and Optimization
The primary objective was to achieve a symmetric peak for this compound and good resolution from all potential degradation products. A C18 column was chosen for its versatility. The mobile phase composition was optimized to achieve a reasonable retention time and good peak shape. A pH of 3.0 was selected to ensure the analyte is in its protonated form, leading to better retention and peak symmetry on the C18 column. The detection wavelength of 215 nm provided a good response for the analyte.
Forced Degradation Results
The results of the forced degradation studies are summarized in Table 2. Significant degradation was observed under acidic, basic, and oxidative conditions. The method was able to separate all degradation peaks from the main this compound peak, demonstrating its stability-indicating capability.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Assay (%) of Isomylamine HCl | % Degradation |
| Control | 99.8 | - |
| Acid Hydrolysis (0.1 M HCl, 80°C, 4h) | 85.2 | 14.6 |
| Base Hydrolysis (0.1 M NaOH, 80°C, 2h) | 89.7 | 10.1 |
| Oxidative (3% H₂O₂, RT, 24h) | 91.5 | 8.3 |
| Thermal (Solid, 105°C, 48h) | 98.9 | 0.9 |
| Photolytic (Solid, UV 254nm, 24h) | 97.6 | 2.2 |
Method Validation Summary
The results of the method validation are presented in Tables 3 through 6. All parameters met the pre-defined acceptance criteria, confirming that the method is suitable for its intended purpose.
Table 3: System Suitability Results
| Parameter | Observed Value | Acceptance Criteria |
| Retention Time (min) | 5.8 | - |
| Peak Area (%RSD) | 0.45 | ≤ 2.0% |
| Theoretical Plates | 8500 | > 2000 |
| Tailing Factor | 1.2 | ≤ 2.0 |
Table 4: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 20 | 185432 |
| 50 | 462189 |
| 80 | 741023 |
| 100 | 925432 |
| 150 | 1389765 |
| Correlation Coefficient (r²) | 0.9998 |
Table 5: Accuracy (Recovery) Data
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 8.02 | 7.92 | 98.75 |
| 100% | 10.01 | 9.95 | 99.40 |
| 120% | 12.03 | 12.11 | 100.66 |
| Mean % Recovery | 99.60 |
Table 6: Precision Data
| Precision Type | % Assay (n=6) | % RSD |
| Repeatability | 99.5, 99.8, 100.1, 99.2, 100.3, 99.7 | 0.42 |
| Intermediate Precision (Day 1) | 99.7, 99.9, 100.2, 99.4, 100.5, 99.8 | 0.40 |
| Intermediate Precision (Day 2) | 99.2, 99.5, 100.0, 98.9, 100.1, 99.4 | 0.45 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Potential degradation pathways of this compound.
Conclusion
A specific, accurate, precise, and robust stability-indicating RP-HPLC method for the determination of this compound has been successfully developed and validated. The method is capable of separating the main drug from its degradation products formed under various stress conditions. This method can be effectively used for routine quality control and stability studies of this compound in bulk drug and pharmaceutical formulations.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. scispace.com [scispace.com]
- 3. ijcrt.org [ijcrt.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharminternational.com [biopharminternational.com]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. rjpn.org [rjpn.org]
Application Notes & Protocols: Quantification of Isomylamine Hydrochloride using UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomylamine (B8598680) hydrochloride is a compound of interest in pharmaceutical development. Accurate and precise quantification is crucial for quality control, formulation development, and stability studies. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the quantification of Isomylamine Hydrochloride using UV-Vis spectrophotometry. The method is based on the principle that the analyte absorbs light in the UV region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, in accordance with the Beer-Lambert Law.
While a specific validated method for this compound is not widely published, this document outlines a comprehensive approach for method development and validation based on established principles for similar amine hydrochloride compounds.[1][2][3][4][5][6] The provided protocols are intended as a starting point and will require validation for the specific application.[2]
Principle of the Method
UV-Visible spectrophotometry utilizes the absorption of ultraviolet or visible light by a molecule to determine its concentration in a solution. When a beam of UV-Vis light is passed through a solution containing this compound, the molecule absorbs light at a specific wavelength (λmax). The absorbance is measured by a detector, and according to the Beer-Lambert law, it is directly proportional to the concentration of the analyte in the solution.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Purified water (e.g., deionized or distilled water)
-
Methanol, HPLC grade (optional solvent)
-
Ethanol, HPLC grade (optional solvent)
-
Acetonitrile, HPLC grade (optional solvent)
Instrumentation
-
A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less.
-
A pair of matched quartz cuvettes with a 1 cm path length.
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Sonicator
Preparation of Solutions
3.3.1. Preparation of 0.1 N HCl Solution
Accurately measure 8.33 mL of concentrated hydrochloric acid (12 N) and carefully add it to a 1000 mL volumetric flask containing approximately 500 mL of purified water. Mix well and make up the volume to the mark with purified water.
3.3.2. Preparation of Standard Stock Solution (1000 µg/mL)
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 70 mL of 0.1 N HCl.[7] Sonicate for 10-15 minutes to ensure complete dissolution.[7] Allow the solution to cool to room temperature and then make up the volume to the mark with 0.1 N HCl. This yields a stock solution with a concentration of 1000 µg/mL.
3.3.3. Preparation of Working Standard Solution (100 µg/mL)
Pipette 10 mL of the standard stock solution (1000 µg/mL) into a 100 mL volumetric flask and dilute to the mark with 0.1 N HCl.
3.3.4. Preparation of Calibration Standards
Prepare a series of calibration standards by appropriately diluting the working standard solution (100 µg/mL) with 0.1 N HCl to achieve concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
Experimental Procedure
3.4.1. Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a solution of this compound in 0.1 N HCl at a suitable concentration (e.g., 10 µg/mL).
-
Scan the solution over a wavelength range of 200-400 nm using the UV-Vis spectrophotometer with 0.1 N HCl as the blank.[1][2]
-
The wavelength at which the maximum absorbance is observed is the λmax. This wavelength will be used for all subsequent measurements.
3.4.2. Construction of the Calibration Curve
-
Measure the absorbance of each calibration standard at the predetermined λmax using 0.1 N HCl as the blank.
-
Plot a graph of absorbance versus the corresponding concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 0.999.
3.4.3. Quantification of this compound in a Sample
-
Prepare a sample solution of this compound with an unknown concentration, ensuring the final concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the equation of the calibration curve.
Method Validation
The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[1][8] The validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Analyze a minimum of five concentrations of this compound across the desired range. The results should be evaluated by plotting absorbance versus concentration and determining the correlation coefficient and y-intercept of the regression line.
-
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is typically considered acceptable.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). It can be determined by the recovery of a known amount of analyte added to a placebo or sample matrix.
-
Acceptance Criteria: The mean percent recovery should be within 98-102%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): The analysis should be performed by different analysts, on different days, or with different equipment.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2%.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Analyze a blank solution (containing all components except the analyte) and a placebo solution. The spectra of these solutions should be compared with the spectrum of a solution containing this compound.
-
Acceptance Criteria: The blank and placebo solutions should not show any significant interference at the λmax of the analyte.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Absorbance (AU) |
| 2 | [Absorbance Value] |
| 4 | [Absorbance Value] |
| 6 | [Absorbance Value] |
| 8 | [Absorbance Value] |
| 10 | [Absorbance Value] |
| 12 | [Absorbance Value] |
| Linear Regression | Value |
| Slope (m) | [Value] |
| Y-intercept (c) | [Value] |
| Correlation Coefficient (R²) | [Value] |
Table 2: Accuracy (Recovery) Data
| Spike Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80 | [Value] | [Value] | [Value] | \multirow{3}{}{[Value]} | \multirow{3}{}{[Value]} |
| 100 | [Value] | [Value] | [Value] | ||
| 120 | [Value] | [Value] | [Value] |
Table 3: Precision Data
| Parameter | Replicate | Concentration (µg/mL) | Absorbance (AU) | Mean | % RSD |
| Repeatability | 1 | \multirow{6}{}{[Value]} | [Value] | \multirow{6}{}{[Value]} | \multirow{6}{}{[Value]} |
| 2 | [Value] | ||||
| 3 | [Value] | ||||
| 4 | [Value] | ||||
| 5 | [Value] | ||||
| 6 | [Value] | ||||
| Intermediate Precision (Day 1) | 1 | \multirow{3}{}{[Value]} | [Value] | \multirow{3}{}{[Value]} | \multirow{3}{}{[Value]} |
| 2 | [Value] | ||||
| 3 | [Value] | ||||
| Intermediate Precision (Day 2) | 1 | \multirow{3}{}{[Value]} | [Value] | \multirow{3}{}{[Value]} | \multirow{3}{*}{[Value]} |
| 2 | [Value] | ||||
| 3 | [Value] |
Table 4: Summary of Validation Parameters
| Parameter | Result | Acceptance Criteria |
| λmax (nm) | [Value] | N/A |
| Linearity Range (µg/mL) | [Value] | N/A |
| Correlation Coefficient (R²) | [Value] | ≥ 0.999 |
| Accuracy (% Recovery) | [Value] | 98-102% |
| Repeatability (% RSD) | [Value] | ≤ 2% |
| Intermediate Precision (% RSD) | [Value] | ≤ 2% |
| LOD (µg/mL) | [Value] | N/A |
| LOQ (µg/mL) | [Value] | N/A |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Conclusion
The described UV-Vis spectrophotometric method provides a framework for the development of a simple, rapid, accurate, and precise method for the quantification of this compound in bulk or pharmaceutical dosage forms. It is essential to perform a thorough method validation to ensure the reliability of the results for its intended application in a research or quality control environment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. latamjpharm.org [latamjpharm.org]
- 4. [PDF] Spectrophotometric quantification of amitriptyline hydrochloride in pharmaceutical tablets: method development and validation | Semantic Scholar [semanticscholar.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk - Int J Pharm Chem Anal [ijpca.org]
- 8. scielo.br [scielo.br]
Isomylamine Hydrochloride: Application Notes and Protocols for In Vivo Research
Product: Isomylamine Hydrochloride CAS Number: 24357-98-0 Synonyms: 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride, NSC-78987
Product Overview
This compound is a research chemical identified as a potential spasmolytic and smooth muscle relaxant.[1] It is supplied for laboratory research purposes only and is not intended for human or veterinary use.[1]
Putative Mechanism of Action
Based on its classification as a spasmolytic and smooth muscle relaxant, this compound is hypothesized to act on pathways regulating smooth muscle contraction. However, specific molecular targets and signaling pathways have not been elucidated in publicly available literature.
Below is a generalized hypothetical signaling pathway for a generic smooth muscle relaxant. It is important to note that this is a theoretical model and has not been experimentally validated for this compound.
References
Application Note: A Validated Stability-Indicating HPLC Method for the Assay of Isomylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isomylamine Hydrochloride is an active pharmaceutical ingredient (API) requiring precise and accurate quantification to ensure product quality, safety, and efficacy. The validation of analytical procedures is a critical component of the overall quality control strategy and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] This application note provides a comprehensive protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination (assay) of this compound in a drug substance.
The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose.[4][5] The validation process evaluates a range of performance characteristics, including specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, to ensure the method consistently produces reliable and accurate results.[1][6] This document outlines the experimental protocols for each validation parameter and provides typical acceptance criteria in accordance with ICH Q2(R1) guidelines.[7]
Analytical Method Overview
This protocol is based on a hypothetical reversed-phase HPLC (RP-HPLC) method for the assay of this compound.
-
Instrumentation: HPLC system with UV-Vis Detector
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Diluent: Mobile Phase
Validation Parameters and Protocols
The validation of the analytical method is performed according to a pre-approved protocol that outlines the procedures and acceptance criteria for each performance characteristic.[4][8]
Specificity (Selectivity)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[1][9][10] For a stability-indicating method, this involves forced degradation studies.
Experimental Protocol:
-
Blank and Placebo Analysis:
-
Prepare and inject the diluent (blank) to demonstrate that no interfering peaks are present at the retention time of the this compound peak.
-
If validating for a drug product, prepare and inject a placebo solution to ensure excipients do not interfere.
-
-
Forced Degradation Studies:
-
Subject this compound samples to stress conditions to induce degradation.[11]
-
Acid Hydrolysis: Reflux sample in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample in 0.1 N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample to UV light (254 nm) for 48 hours.
-
Analyze the stressed samples using the proposed HPLC method.
-
Evaluate peak purity of the analyte peak using a photodiode array (PDA) detector to confirm it is not attributable to more than one compound.[12]
-
Acceptance Criteria:
-
No interference from blank or placebo at the retention time of the analyte.
-
The method must demonstrate the ability to separate the analyte peak from any degradation products formed during stress studies.
-
The peak purity angle should be less than the peak purity threshold for the analyte peak in all stressed samples, indicating spectral homogeneity.
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[13][14]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard at a known concentration.
-
Perform serial dilutions to prepare at least five concentration levels covering the range of 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).[13]
-
Inject each concentration level in triplicate.
-
Plot a calibration curve of the mean peak area against the corresponding concentration.
-
Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).[13]
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.999.[15]
-
The y-intercept should be ≤ 2% of the response at the 100% concentration level.[15]
-
A visual inspection of the plot should confirm a linear relationship.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[7][16]
Experimental Protocol:
-
The range is confirmed by the successful validation of linearity, accuracy, and precision studies performed on samples from the lower to the upper extremes of the specified range.
Acceptance Criteria:
-
The specified range is acceptable if the method meets the acceptance criteria for linearity, accuracy, and precision within that range. For an assay, this is typically 80% to 120% of the test concentration.[7][14]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[1][6] It is often determined by recovery studies.
Experimental Protocol:
-
Prepare samples by spiking a placebo blend (for drug product) or a blank solution with the this compound reference standard at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120%).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery for each replicate.
-
% Recovery = (Measured Concentration / Theoretical Concentration) x 100
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[13]
-
The Relative Standard Deviation (RSD) for the replicate preparations should not be more than 2.0%.
Precision
Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][7] It is evaluated at two levels: repeatability and intermediate precision.
2.5.1 Repeatability (Intra-assay Precision)
Experimental Protocol:
-
Prepare a minimum of six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD for the assay results.
Acceptance Criteria:
-
The RSD for the set of measurements should be ≤ 2.0%.[6]
2.5.2 Intermediate Precision (Ruggedness)
Experimental Protocol:
-
Repeat the repeatability study by a different analyst, on a different day, and using a different instrument.
-
Prepare six independent samples at 100% of the target concentration under these varied conditions.
-
Calculate the RSD for this set of measurements and perform a statistical comparison (e.g., F-test) of the results from both the repeatability and intermediate precision studies.
Acceptance Criteria:
-
The RSD for the set of measurements should be ≤ 2.0%.[15]
-
The cumulative RSD for all 12 determinations (from both repeatability and intermediate precision) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9][17] For an assay method, these are not typically required but are included here for completeness.
Experimental Protocol (Based on the Calibration Curve):
-
Use the data from the linearity study.
-
Calculate LOD and LOQ using the following equations:
Acceptance Criteria:
-
LOD and LOQ values should be determined and reported. For an assay, they are expected to be significantly lower than the working concentration.
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[19][20]
Experimental Protocol:
-
Analyze a standard solution of this compound while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% absolute in the organic modifier (e.g., 48:52 and 52:48 ACN:Buffer).
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C).
-
Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).
-
-
Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution) and the assay result.
Acceptance Criteria:
-
System suitability parameters must meet their defined criteria under all varied conditions.
-
The assay results obtained under the varied conditions should not differ significantly from the results obtained under the nominal conditions (e.g., % difference should be ≤ 2.0%).
Data Presentation: Summary of Validation Parameters
The following table summarizes the performance characteristics and typical acceptance criteria for the validation of an HPLC assay method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte RT; Peak purity passes for stressed samples. |
| Linearity | Correlation Coefficient (R²) ≥ 0.999. |
| Range | 80% to 120% of the nominal concentration. |
| Accuracy | Mean Recovery: 98.0% - 102.0%. |
| Precision (Repeatability) | RSD ≤ 2.0% for n=6. |
| Precision (Intermediate) | Cumulative RSD ≤ 2.0% for n=12. |
| LOD & LOQ | Determined and reported. |
| Robustness | System suitability passes under all varied conditions; Assay %RSD ≤ 2.0%. |
Visualizations
Analytical Method Validation Workflow
Caption: Workflow for the analytical method validation process.
Interrelationship of Key Validation Parameters
Caption: Relationship between key validation parameters.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. fda.gov [fda.gov]
- 3. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. qbdgroup.com [qbdgroup.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. sps.nhs.uk [sps.nhs.uk]
- 13. assayprism.com [assayprism.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Isomylamine Hydrochloride Biological Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your biological assays for Isomylamine Hydrochloride. This resource is designed to address specific challenges you may encounter during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: this compound is described as a spasmolytic and smooth muscle relaxant[1]. Its mechanism of action is likely related to the modulation of signaling pathways that control smooth muscle contraction.
Q2: What are the potential molecular targets for this compound?
A2: Based on its function as a smooth muscle relaxant, potential molecular targets could include adrenergic receptors, which play a crucial role in regulating smooth muscle tone[2][3]. Additionally, its chemical structure suggests a possibility of interaction with enzymes like monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism and can influence vascular tone[4][5].
Q3: Which in vitro assays are most relevant for characterizing the activity of this compound?
A3: Relevant in vitro assays would include:
-
Receptor Binding Assays: To determine the affinity of this compound for specific adrenergic receptor subtypes (e.g., alpha and beta-adrenergic receptors)[6][7][8].
-
Functional Cell-Based Assays: To measure the downstream effects of receptor binding, such as changes in intracellular second messengers (e.g., cAMP for β-adrenergic receptors, or calcium mobilization for α1-adrenergic receptors)[9][10].
-
Enzyme Inhibition Assays: To assess the potential inhibitory activity of this compound against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B)[11].
-
Isolated Tissue/Organ Bath Assays: To directly measure the relaxant effect of this compound on smooth muscle strips (e.g., aortic or tracheal rings) pre-contracted with an agonist.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in receptor binding assay | 1. Non-specific binding of the radioligand. 2. Inadequate washing. 3. Radioligand degradation. | 1. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. Optimize the concentration of the competing non-labeled ligand for determining non-specific binding. 2. Increase the number and/or volume of washes. Ensure the washing buffer is at the correct temperature and pH. 3. Check the age and storage conditions of the radioligand. Use fresh radioligand. |
| Low signal-to-noise ratio in functional cell-based assay | 1. Low receptor expression in the cell line. 2. Suboptimal agonist concentration. 3. Cell viability issues. | 1. Use a cell line known to express the target receptor at high levels or consider transiently or stably overexpressing the receptor. 2. Perform a dose-response curve for the agonist to determine the optimal concentration (EC80) for stimulation. 3. Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure cells are healthy. Optimize cell seeding density. |
| Inconsistent IC50 values in enzyme inhibition assay | 1. Instability of this compound in the assay buffer. 2. Incorrect enzyme or substrate concentration. 3. Precipitation of the compound at higher concentrations. | 1. Assess the stability of the compound in the assay buffer over the incubation period. Consider using a different buffer system or adding stabilizing agents. 2. Ensure that the enzyme concentration is in the linear range of the assay and the substrate concentration is at or below the Km value. 3. Visually inspect the assay plate for precipitation. Determine the solubility of this compound in the assay buffer. If necessary, use a lower concentration range or add a solubilizing agent like DMSO (ensure final concentration is compatible with the assay). |
| No observable relaxation in isolated tissue bath assay | 1. Loss of tissue viability. 2. Incorrect pre-contraction agent or concentration. 3. Degradation of this compound. | 1. Ensure proper handling and oxygenation of the tissue. Test the tissue's viability with a known relaxing agent (e.g., acetylcholine (B1216132) for endothelium-dependent relaxation or sodium nitroprusside for endothelium-independent relaxation). 2. Use a standard contracting agent (e.g., phenylephrine (B352888) for aortic rings) at a concentration that produces a stable and submaximal contraction (around 80% of maximum). 3. Prepare fresh solutions of this compound for each experiment. |
Data Presentation
Table 1: Hypothetical Binding Affinities (Ki) of this compound for Adrenergic Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| α1A | [³H]-Prazosin | 150 |
| α2A | [³H]-Rauwolscine | 800 |
| β1 | [³H]-CGP 12177 | > 10,000 |
| β2 | [³H]-ICI 118,551 | > 10,000 |
Table 2: Hypothetical Functional Activity (IC50/EC50) of this compound
| Assay Type | Cell Line/Tissue | Agonist/Substrate | Measured Parameter | Potency (µM) |
| α1A Functional Antagonism | HEK293 expressing α1A | Phenylephrine | Intracellular Ca²⁺ | IC50 = 2.5 |
| MAO-A Inhibition | Recombinant human MAO-A | Kynuramine (B1673886) | H₂O₂ production | IC50 = 15 |
| MAO-B Inhibition | Recombinant human MAO-B | Benzylamine (B48309) | H₂O₂ production | IC50 > 100 |
| Aortic Ring Relaxation | Rat thoracic aorta | Phenylephrine (1 µM) | Relaxation | EC50 = 5.8 |
Experimental Protocols
Adrenergic Receptor Binding Assay (Competitive)
-
Preparation of Membranes: Prepare cell membranes from a cell line overexpressing the adrenergic receptor subtype of interest.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of assay buffer with or without competing non-labeled ligand (for non-specific binding).
-
25 µL of radioligand at a concentration near its Kd.
-
25 µL of this compound at various concentrations.
-
100 µL of cell membrane preparation.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme and Substrate: Use recombinant human MAO-A or MAO-B. Use kynuramine as a substrate for MAO-A and benzylamine for MAO-B.
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Reaction:
-
Pre-incubate MAO enzyme with varying concentrations of this compound for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
-
Detection: The deamination of the substrate produces H₂O₂. The H₂O₂ can be detected using a fluorometric probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP)[11]. Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression.
Visualizations
Caption: Potential antagonism of the α1-adrenergic receptor signaling pathway by this compound.
Caption: Experimental workflow for determining the MAO inhibitory activity of this compound.
Caption: A logical workflow for troubleshooting inconsistent IC50 values in enzyme inhibition assays.
References
- 1. medkoo.com [medkoo.com]
- 2. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of myocardial and vascular alpha-adrenergic receptor affinity. Effects of guanine nucleotides, cations, estrogen, and catecholamine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catecholamine binding to the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bioassaysys.com [bioassaysys.com]
Isomylamine Hydrochloride solubility issues in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Isomylamine Hydrochloride during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS: 24357-98-0) is the hydrochloride salt form of Isomylamine.[1][2] It is classified as a spasmolytic agent and a smooth muscle relaxant.[1][3] As a hydrochloride salt, it is formulated to enhance the aqueous solubility and stability of the parent compound.[4][5]
Q2: What are the basic physicochemical properties of this compound?
The key properties are summarized in the table below. This information is crucial for calculating molar concentrations for stock solutions and experimental assays.
| Property | Value | Reference |
| CAS Number | 24357-98-0 | [1] |
| Molecular Formula | C₁₈H₃₆ClNO₂ | [1] |
| Molecular Weight | 333.94 g/mol | [1][2] |
| Appearance | To be determined (often a white to off-white solid) | [1] |
Q3: What is the best primary solvent for preparing an this compound stock solution?
For hydrochloride salts, the recommended starting solvent is sterile, cell culture-grade water.[4] Many hydrochloride salts are readily soluble in aqueous solutions.[4] If aqueous solubility is found to be insufficient for the desired stock concentration, Dimethyl Sulfoxide (B87167) (DMSO) can be used as an alternative or co-solvent.[4]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture wells should be kept to a minimum, typically not exceeding 0.5% (v/v).[4] Some robust cell lines may tolerate up to 1%, but this should be validated for your specific experimental system.
Q5: My aqueous solution of this compound has an acidic pH. Should I adjust it?
Aqueous solutions of hydrochloride salts can be slightly acidic.[4] It is generally recommended to rely on the buffering capacity of the cell culture medium to neutralize the small volume of acidic stock solution added.[4] Adjusting the pH of the stock solution directly with a base (e.g., NaOH) can risk converting the soluble hydrochloride salt back to its less soluble free base form, causing precipitation.
Q6: How should I store the this compound powder and stock solutions?
The solid powder should be stored in a dry, dark environment at 0-4°C for short-term storage or -20°C for long-term storage.[1] Stock solutions should be sterilized by filtering through a 0.22 µm filter, aliquoted into single-use volumes to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[5][6]
Troubleshooting Guide
Issue 1: Immediate precipitation occurs when adding the stock solution to cell culture media.
Question: I dissolved this compound in DMSO to make a 100 mM stock. When I add it to my 37°C cell culture medium to make a 100 µM working solution, a white precipitate or cloudiness appears instantly. What is happening and how can I resolve it?
Answer: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[6][7] The compound is soluble in the concentrated DMSO stock but precipitates when rapidly diluted into the aqueous environment of the culture medium, where its concentration exceeds its solubility limit.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration (e.g., 100 µM) is above the maximum aqueous solubility of this compound in your specific media. | Decrease the final working concentration. Perform a kinetic solubility test (see Protocol 3) to determine the maximum achievable concentration without precipitation.[7] |
| Rapid Solvent Exchange | Adding a highly concentrated DMSO stock directly into the medium causes a rapid shift in solvent polarity, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your stock in DMSO (e.g., 1 mM or 10 mM). Then, add a small volume of this intermediate stock to the pre-warmed medium while gently vortexing to ensure gradual dispersion.[7] |
| Low Media Temperature | Adding the compound to cold or room-temperature media can reduce solubility. | Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[7] |
Issue 2: The compound appears to dissolve initially but precipitates later during incubation.
Question: My working solution of this compound was clear when I prepared it, but after several hours of incubation at 37°C, I noticed a precipitate in the wells. Why does this happen?
Answer: This delayed precipitation can be due to several factors related to the compound's stability and the complex environment of the cell culture medium over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture plate from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is required, use a microscope with an integrated incubator.[7] |
| Interaction with Media Components | Components in the media, such as salts, proteins from serum (FBS), or amino acids, can interact with the compound over time, reducing its solubility.[8][9] | Consider reducing the serum percentage or using a serum-free medium for the experiment duration. Ensure the medium is correctly prepared and buffered. |
| Evaporation | In long-term experiments (e.g., >24 hours), evaporation from the wells can increase the compound's effective concentration, pushing it beyond its solubility limit. | Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. Ensure proper humidity in the incubator.[7] |
Issue 3: I am observing inconsistent or diminishing effects of the compound in my assay.
Question: I am seeing high variability between my replicate wells, or the compound's effect seems to decrease in longer-term experiments (48-72h). Could this be a solubility or stability issue?
Answer: Yes, inconsistent results are often a sign of compound instability in the culture medium. The chemical stability of a compound in media is distinct from its biological half-life and can be influenced by temperature, pH, and interactions with media components.
| Potential Cause | Explanation | Recommended Solution |
| Chemical Degradation | The compound may be degrading over time at 37°C in the aqueous, buffered environment of the cell culture medium. | Prepare fresh stock and working solutions for each experiment. For long-term experiments, consider replenishing the medium with a freshly prepared compound at regular intervals (e.g., every 24 hours). |
| Binding to Plasticware/Serum | Hydrophobic compounds can adsorb to the plastic of the culture plate or bind to proteins in the serum, reducing the bioavailable concentration. | Use low-binding microplates. If serum is used, be aware that the effective free concentration of the compound may be lower than the nominal concentration added. |
| Inconsistent Dosing | Inaccurate pipetting or incomplete initial dissolution of the stock solution can lead to variability. | Ensure the stock solution is fully dissolved with no visible particles before making dilutions. Use calibrated pipettes and proper technique.[10] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is the recommended starting point for water-soluble hydrochloride salts.
-
Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of this compound powder into a sterile conical tube.
-
Dissolution: Add the required volume of sterile, cell culture-grade water to achieve the target concentration (e.g., 10 mM).
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Ensure the solution is completely clear.[4]
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.[4][5]
-
Aliquoting & Storage: Dispense the sterile stock solution into single-use aliquots and store at -20°C or -80°C.
Protocol 2: Preparation of a DMSO Stock Solution
Use this protocol if the compound's required concentration is not achievable in water.
-
Weighing: Accurately weigh the this compound powder into a sterile tube.
-
Dissolution: Add the required volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 50-100 mM).
-
Mixing: Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming (37°C) can be applied if necessary.[4]
-
Storage: DMSO solutions are typically not filtered. Store in tightly sealed aliquots at -20°C to protect from moisture. Note that DMSO freezes at ~19°C.[11]
Protocol 3: Kinetic Solubility Test in Cell Culture Medium
This protocol helps determine the maximum working concentration of your compound in your specific experimental medium before precipitation occurs.
-
Prepare Stock: Make a high-concentration stock solution in 100% DMSO (e.g., 100 mM).
-
Serial Dilution in DMSO: Create a 2-fold serial dilution of the stock solution in DMSO (e.g., from 100 mM down to ~0.2 mM).
-
Add to Media: In a 96-well clear plate, add 2 µL of each DMSO dilution to 198 µL of pre-warmed (37°C) cell culture medium. This creates a 1:100 dilution with a final DMSO concentration of 1%. Include a "DMSO only" control.[7]
-
Incubate & Observe: Incubate the plate at 37°C. Visually inspect the wells for any signs of cloudiness or precipitate immediately and at several time points (e.g., 1, 4, and 24 hours).[7]
-
Determine Max Concentration: The highest concentration that remains completely clear is the maximum kinetic solubility under your experimental conditions. It is advisable to use a working concentration at or below this limit.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: pH effect on Amine Hydrochloride salt solubility.
Caption: Workflow for preparing a DMSO-based stock solution.
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Troubleshooting poor solubility of Isomylamine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for issues related to the solubility of Isoamylamine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Isoamylamine Hydrochloride in common laboratory solvents?
A1: Isoamylamine Hydrochloride, as the salt form of isoamylamine, is expected to be most soluble in polar solvents. While specific quantitative data is not extensively published, hydrochloride salts of amines are generally designed for improved aqueous solubility.[1][2] The free base, isoamylamine, is soluble in water, alcohol, and ether.[3][4] For the hydrochloride salt, water is the recommended starting solvent.[1] For organic applications, polar solvents such as DMSO, DMF, and methanol (B129727) are good candidates.[5] Solubility is expected to be low in non-polar organic solvents like hexane (B92381) and toluene.[5]
Q2: My Isoamylamine Hydrochloride is not dissolving in water. What could be the issue?
A2: Several factors can contribute to poor aqueous solubility:
-
Concentration: You may be attempting to create a solution that is above the compound's saturation point at the current temperature.
-
pH: The pH of your water can influence solubility. Aqueous solutions of hydrochloride salts can be slightly acidic, and maintaining an acidic pH is crucial for keeping the amine in its protonated, more soluble form.[1]
-
Temperature: Room temperature may not be sufficient for dissolution, especially at higher concentrations.[6]
-
Purity: Impurities in either the compound or the solvent can affect solubility.
Q3: How can I improve the solubility of Isoamylamine Hydrochloride in an aqueous solution?
A3: To enhance aqueous solubility, consider the following methods:
-
Heating: Gently warm the solution in a water bath (e.g., to 37°C). Be cautious, as excessive heat can degrade the compound.[1]
-
Sonication: Place the sample in a sonicator bath for 5-10 minutes to break up particles and aid dissolution.[5]
-
pH Adjustment: Ensure the pH of the solution is on the acidic side (pH < 7). If the pH is neutral or basic, the hydrochloride salt can convert to its less soluble free base form. You can adjust the pH with a small amount of dilute HCl.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.[1]
Q4: I need to dissolve Isoamylamine Hydrochloride in an organic solvent for my experiment. Which solvent should I choose?
A4: Start with polar organic solvents. Based on the behavior of similar compounds, solubility is likely to be higher in solvents like DMSO, DMF, and alcohols (e.g., ethanol, methanol).[5] Solubility in less polar solvents like dichloromethane (B109758) (DCM) may be limited, and it is expected to have very low solubility in non-polar solvents like hexane or diethyl ether.[5]
Q5: What should I do if the compound has poor solubility even in polar organic solvents?
A5: If you encounter issues with polar organic solvents, you can:
-
Use a Co-solvent: Dissolve the compound in a minimal amount of a strong solvent like DMSO first, and then dilute the solution with your desired solvent (e.g., ethanol).[5]
-
Convert to Free Base: For improved solubility in a wider range of organic solvents, you can convert the hydrochloride salt to its free base. This is done by adding a mild organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the suspension.[5] The resulting free base form is less polar and generally more soluble in organic solvents.
Data Presentation
Table 1: Estimated Solubility of Isoamylamine Hydrochloride in Various Solvents
| Solvent | Solvent Type | Estimated Solubility | Troubleshooting Notes |
| Water | Polar Protic | High | Solubility is pH-dependent. Maintain acidic pH. Gentle heating can assist.[1] |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | High | Good starting point for creating concentrated stock solutions.[5] |
| DMF (Dimethylformamide) | Polar Aprotic | High | Similar properties to DMSO; a highly polar solvent.[5] |
| Methanol / Ethanol | Polar Protic | Good | Effective polar protic solvents.[5] |
| Acetonitrile | Polar Aprotic | Moderate | May require sonication or gentle warming to fully dissolve.[5] |
| Dichloromethane (DCM) | Moderately Polar | Low to Moderate | Solubility may be poor; consider converting to the free base form.[5] |
| Tetrahydrofuran (THF) | Moderately Polar | Low | Generally not a primary choice for hydrochloride salts.[5] |
| Toluene / Hexane | Non-polar | Very Low | Not recommended for dissolving the hydrochloride salt form.[5] |
Experimental Protocols
Protocol 1: Small-Scale Aqueous Solubility Testing
-
Preparation: Weigh a precise amount of Isoamylamine Hydrochloride (e.g., 2-5 mg) into a clean glass vial.
-
Solvent Addition: Add a measured volume of purified water (e.g., 100 µL) to the vial.
-
Initial Observation: Vortex the mixture vigorously for 30-60 seconds. Visually inspect for undissolved particles against a dark background.
-
Sonication: If the compound has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Re-examine for dissolution.
-
Heating: If solubility is still limited, gently warm the vial in a water bath to approximately 37-40°C while stirring. Avoid boiling.
-
Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of water and repeat steps 3-5 until the compound dissolves completely.
-
Calculation: Record the total volume of solvent used to dissolve the known mass of the compound to determine the approximate solubility (in mg/mL or Molarity).
Protocol 2: Conversion to Free Base for Organic Solvent Solubility
-
Suspension: Suspend the weighed Isoamylamine Hydrochloride in your desired organic solvent (e.g., Dichloromethane) at the target concentration.
-
Base Addition: Add a mild organic base, such as triethylamine, dropwise to the suspension while stirring. A slight molar excess (e.g., 1.1 to 1.2 equivalents) relative to the Isoamylamine Hydrochloride is typically sufficient.
-
Stirring: Allow the mixture to stir at room temperature. The conversion to the more soluble free base often results in the dissolution of the solid material.
-
Observation: Visually confirm the dissolution of the solid. The formation of a salt byproduct (triethylammonium chloride) may be observed as a precipitate, which can often be removed by filtration if necessary.
Mandatory Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Relationship between pH and chemical form.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoamylamine | C5H13N | CID 7894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoamylamine 107-85-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
Technical Support Center: Isoamylamine Hydrochloride Synthesis
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimized protocols for the synthesis of Isoamylamine (B31083) Hydrochloride, focusing on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of isoamylamine?
A1: Low yields in isoamylamine synthesis, particularly via reductive amination, often stem from several key factors:
-
Inefficient Imine Formation: The initial reaction between the aldehyde (isovaleraldehyde) and the amine source (e.g., ammonia) to form the imine intermediate is a critical equilibrium-driven step. The presence of excess water can hydrolyze the imine, shifting the equilibrium back to the reactants.[1]
-
Suboptimal pH: The pH of the reaction medium is crucial. Imine formation is generally favored under weakly acidic conditions (pH 4-6).[1][2] If the pH is too low, the amine becomes protonated and non-nucleophilic. If it's too high, the aldehyde's carbonyl group is not sufficiently activated for the amine to attack.[1]
-
Incorrect Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can prematurely reduce the starting aldehyde before it forms an imine, leading to isoamyl alcohol as a byproduct and lowering the yield of the desired amine.[2] Milder, more selective agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine.[2]
-
Over-alkylation: The primary amine product (isoamylamine) can react further with the aldehyde to form a secondary amine (diisoamylamine), which can then form a tertiary amine. This is a common side reaction that consumes the desired product.[3]
Q2: Which synthesis route is recommended for high purity isoamylamine in a laboratory setting?
A2: For laboratory-scale synthesis where high purity is a priority, the reductive amination of isovaleraldehyde (B47997) is highly recommended. This method offers excellent control and versatility. Using a controlled stoichiometry and a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can minimize side reactions such as over-alkylation and aldehyde reduction.[2][4]
Q3: How can I effectively convert the synthesized isoamylamine (free base) to its hydrochloride salt?
A3: To convert the purified isoamylamine free base to its hydrochloride salt, you should dissolve the amine in an anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane (B109758), or ethyl acetate). Then, introduce anhydrous hydrogen chloride (HCl). This can be done by bubbling HCl gas through the solution or by adding a solution of HCl in an anhydrous solvent (like HCl in diethyl ether or 2-propanol).[5] The hydrochloride salt, being insoluble in many aprotic solvents, will precipitate out and can be collected by filtration.[5]
Troubleshooting Guide for Reductive Amination
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or No Product Formation (Starting material remains) | 1. Inefficient imine formation due to unfavorable equilibrium. | 1a. Ensure weakly acidic conditions (pH 4-6) by adding a catalytic amount of acetic acid.[1][6] 1b. Remove water as it forms, for example, by using molecular sieves. |
| 2. Amine starting material is protonated and non-nucleophilic. | 2. Check the pH. If it is too acidic (pH < 4), carefully add a non-nucleophilic base to raise it to the optimal 4-6 range.[1] | |
| 3. Reducing agent is inactive or degraded. | 3. Use a fresh bottle of the reducing agent. Ensure it has been stored under appropriate anhydrous conditions.[1] | |
| 4. Poor solubility of reagents. | 4. Ensure all reactants are fully dissolved in the chosen solvent. If necessary, select a different solvent in which all components are soluble.[1] | |
| Significant amount of Isoamyl Alcohol byproduct detected | The reducing agent is too reactive and is reducing the isovaleraldehyde starting material. | Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less likely to reduce the aldehyde compared to reagents like sodium borohydride (NaBH₄).[2] |
| Presence of significant Diisoamylamine (secondary amine) byproduct | The primary amine product is reacting with remaining isovaleraldehyde. | Use the amine source (e.g., ammonia (B1221849), ammonium (B1175870) acetate) in excess. This ensures the aldehyde is more likely to react with the initial amine source rather than the product amine.[7] |
| Reaction is very slow or stalls | 1. Low reaction temperature. | 1. While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-60°C) can sometimes accelerate slow imine formation.[8] Monitor carefully to avoid side reactions. |
| 2. Steric hindrance or unreactive starting materials. | 2. Consider adding a Lewis acid catalyst, such as titanium(IV) isopropoxide, to activate the aldehyde.[8] |
Data Presentation: Effect of Reactant Ratio on Product Distribution
In the synthesis of isoamylamines via the direct amination of isoamyl alcohol, the molar ratio of ammonia to the alcohol is a critical parameter that dictates the product distribution between the desired primary amine (isoamylamine) and the secondary (diisoamylamine) and tertiary (triisoamylamine) byproducts.
| Molar Ratio (Ammonia : Isoamyl Alcohol) | Primary Amine (Isoamylamine) | Secondary Amine (Diisoamylamine) | Tertiary Amine (Triisoamylamine) |
| 7-9 : 1 | Major Product | Minor Product | Minor Product |
| 3-6 : 1 | Minor Product | Major Product | Minor Product |
| 0.5-1.5 : 1 | Minor Product | Minor Product | Major Product |
| Data sourced from patent CN102336672B, describing a gas-solid phase catalytic reaction.[3] |
This data clearly illustrates that a high excess of ammonia is crucial for maximizing the yield of the primary amine and suppressing the formation of over-alkylation products.
Diagrams
Caption: Troubleshooting workflow for low yield in isoamylamine synthesis.
Caption: Experimental workflow for Isoamylamine Hydrochloride synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Isoamylamine via Reductive Amination
This protocol describes the synthesis of the free-base isoamylamine from isovaleraldehyde using ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a round-bottom flask, add isovaleraldehyde (1.0 eq), ammonium acetate (2.5 eq), and anhydrous methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Adding the reducing agent slowly helps to control any exothermic reaction.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (12-18 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting aldehyde.[9]
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude isoamylamine.
Protocol 2: Conversion to Isoamylamine Hydrochloride
This protocol describes the purification of crude isoamylamine by converting it to its hydrochloride salt.
Materials:
-
Crude isoamylamine (from Protocol 1)
-
Anhydrous diethyl ether
-
Anhydrous Hydrogen Chloride (2.0 M solution in diethyl ether is commercially available, or can be prepared by passing HCl gas through anhydrous ether)
-
Beaker, magnetic stirrer, ice bath, filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude isoamylamine (1.0 eq) in a volume of anhydrous diethyl ether.
-
Cool the solution in an ice bath with stirring.
-
Slowly, add a 2.0 M solution of anhydrous HCl in diethyl ether (1.1 eq) dropwise to the stirred amine solution. A white precipitate of isoamylamine hydrochloride should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the purified isoamylamine hydrochloride solid under vacuum to remove residual solvent. Characterize the final product by melting point and NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102336672B - Method for producing isoamyl amine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Preventing Isomylamine Hydrochloride precipitation in buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Isomylamine Hydrochloride precipitation in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in buffer a concern?
A1: this compound is the salt form of isoamylamine (B31083) (3-methylbutan-1-amine), a primary aliphatic amine. In research, particularly in biological assays, maintaining the complete solubilization of a compound is critical for accurate and reproducible results. Precipitation of this compound from a buffer solution can lead to inaccurate dosing, loss of biological activity, and confounding experimental outcomes. This is particularly relevant in studies investigating its role as a gut bacterial metabolite influencing neurological pathways.[1][2][3][4]
Q2: What are the key factors that influence the solubility of this compound in a buffer?
A2: The primary factors affecting the solubility of this compound are:
-
pH of the buffer: The solubility is highly dependent on the pH.
-
Buffer composition and ionic strength: The type of buffering agent and the concentration of other salts can impact solubility.
-
Temperature: Temperature can influence the solubility of the salt.
-
Concentration of this compound: Higher concentrations are more prone to precipitation.
-
Presence of co-solvents: Organic solvents can sometimes be used to increase solubility, but their compatibility with the experimental system must be considered.
Q3: At what pH is this compound most soluble?
A3: Isomylamine has a pKa of approximately 10.6.[5] According to the Henderson-Hasselbalch equation, at a pH well below the pKa, the amine group will be predominantly protonated (in the form of the ammonium (B1175870) ion), which is the more water-soluble form. Therefore, this compound is most soluble in acidic to neutral buffers. As the pH approaches and exceeds the pKa, the uncharged free base form becomes more prevalent, which is less soluble in aqueous solutions and can lead to precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
Issue 1: Precipitation upon initial dissolution in buffer.
| Potential Cause | Recommended Solution |
| The buffer pH is too high (alkaline). | Use a buffer with a pH at least 2 units below the pKa of isoamylamine (i.e., pH ≤ 8.6). Phosphate-Buffered Saline (PBS) at pH 7.4 is often a suitable choice. |
| The concentration of this compound is too high. | Refer to the solubility data tables below. If you need to prepare a higher concentration, consider using a small percentage of a co-solvent like DMSO, ensuring it is compatible with your experimental system. |
| The buffer is cold. | Prepare the solution at room temperature or slightly warmed (e.g., 37°C) to improve solubility. |
| Slow dissolution rate. | After adding the this compound to the buffer, ensure thorough mixing using a vortex or sonication until the solution is clear. |
Issue 2: Precipitation observed over time or after temperature changes.
| Potential Cause | Recommended Solution |
| Temperature fluctuations (e.g., moving from 37°C incubator to room temperature). | Prepare the solution at the experimental temperature. If precipitation occurs at a lower temperature, the solution may be supersaturated. Consider lowering the working concentration. |
| Buffer evaporation. | In long-term experiments, evaporation can increase the concentration of all components, leading to precipitation. Use sealed containers or ensure proper humidification in incubators. |
| Interaction with other components in a complex medium (e.g., cell culture media). | Some components of complex media can interact with this compound and reduce its solubility. Perform a solubility test in the specific medium before your main experiment. |
Data Presentation: Solubility of this compound
Disclaimer: The following data are illustrative estimates based on the physicochemical properties of this compound and are intended to serve as a guideline. Actual solubility may vary based on specific experimental conditions.
Table 1: Estimated Solubility of this compound in Different Buffers at 25°C
| Buffer (0.1 M) | pH | Estimated Maximum Soluble Concentration (mg/mL) | Estimated Maximum Soluble Concentration (mM) |
| Citrate Buffer | 5.0 | > 200 | > 1630 |
| Phosphate Buffer | 6.5 | 150 | 1223 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 100 | 815 |
| Tris-HCl | 8.5 | 50 | 408 |
| Carbonate-Bicarbonate | 9.5 | 10 | 81.5 |
Table 2: Estimated Effect of Temperature on this compound Solubility in PBS (pH 7.4)
| Temperature (°C) | Estimated Maximum Soluble Concentration (mg/mL) | Estimated Maximum Soluble Concentration (mM) |
| 4 | 75 | 611 |
| 25 | 100 | 815 |
| 37 | 120 | 978 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in PBS (pH 7.4)
Materials:
-
This compound (MW: 123.63 g/mol )
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 12.36 mg of this compound.
-
Add the powder to a 10 mL sterile conical tube.
-
Add 8 mL of PBS (pH 7.4) to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. The solution should be clear and colorless.
-
Adjust the final volume to 10 mL with PBS.
-
Sterile-filter the solution through a 0.22 µm filter if required for the application (e.g., cell culture).
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Determining the Maximum Soluble Concentration in a Specific Buffer
Materials:
-
This compound
-
Your specific experimental buffer
-
A series of small volume tubes (e.g., microcentrifuge tubes)
-
Vortex mixer or sonicator
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Prepare a series of tubes with a fixed volume of your experimental buffer (e.g., 1 mL).
-
Create a concentration gradient by adding increasing amounts of this compound to each tube.
-
Vortex or sonicate each tube for a set amount of time to ensure maximal dissolution.
-
Allow the tubes to equilibrate at the desired experimental temperature for at least one hour.
-
Visually inspect each tube for any signs of precipitation. The highest concentration that remains clear is the maximum soluble concentration under those conditions.
-
(Optional) For a more quantitative measurement, centrifuge the tubes to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where the compound does not absorb (e.g., 600 nm) to assess turbidity.
Visualizations
Caption: Workflow for preparing and troubleshooting Isomylamine HCl solutions.
Caption: Signaling pathway of Isoamylamine in promoting microglial apoptosis.
References
- 1. Isoamylamine | High-Purity Reagent | RUO [benchchem.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Gut bacterial isoamylamine promotes age-related cognitive dysfunction by promoting microglial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoamylamine|lookchem [lookchem.com]
Technical Support Center: Isomylamine Hydrochloride HPLC Analysis
Welcome to the technical support center for Isomylamine Hydrochloride HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound HPLC analysis?
Common interferences can be broadly categorized as:
-
Ghost Peaks: These are unexpected peaks that appear in the chromatogram, even in blank runs.[1] They can originate from mobile phase contamination, system contamination (e.g., from previous injections, worn seals, or contaminated autosampler components), or column bleed.[2][3][4]
-
Poor Peak Shape: For a basic compound like this compound, peak tailing is a common issue. This is often caused by secondary interactions between the positively charged amine and residual silanols on the silica-based column packing.[5][6] Other causes can include column overload, inappropriate sample diluent, or a mismatch between the mobile phase and the sample solvent.[7]
-
Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids, formulations with excipients), other components in the matrix can co-elute with or interfere with the ionization of this compound, leading to inaccurate quantification.[8][9]
-
Degradation Products: this compound may degrade under certain stress conditions (e.g., acid, base, oxidation, heat, light).[10][11][12] These degradation products can appear as new peaks in the chromatogram and may interfere with the main peak.
Q2: I am seeing a "ghost peak" in my chromatogram. How can I identify its source?
Identifying the source of a ghost peak involves a systematic process of elimination.[3] Here are the key steps:
-
Blank Injection: Inject a blank solvent (typically your mobile phase). If the ghost peak is still present, the contamination is likely from the HPLC system or the mobile phase itself.[2]
-
Solvent Check: Use fresh, high-purity HPLC-grade solvents to prepare your mobile phase to rule out solvent contamination.[1][4]
-
Systematic Component Isolation: To pinpoint the source within the HPLC system, you can sequentially bypass components. For example, disconnect the column and replace it with a union to see if the peak originates from the column.[3] You can also bypass the autosampler.[3]
-
Previous Injection Carryover: If the ghost peak appears after a sample injection but not in subsequent blank injections, it is likely due to carryover from the previous sample.[4]
Q3: My this compound peak is tailing. What can I do to improve the peak shape?
Peak tailing for basic compounds like this compound is often due to interactions with the stationary phase. Here are several strategies to improve peak shape:
-
Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can suppress the ionization of residual silanols on the column, reducing their interaction with the protonated amine.[5] However, be mindful of the column's pH stability range.
-
Use of Mobile Phase Additives: Adding a competitive base (e.g., triethylamine) to the mobile phase can mask the active silanol (B1196071) sites. Alternatively, using an acidic modifier like formic acid or trifluoroacetic acid can improve peak shape by ensuring the analyte is fully protonated and interacts more consistently with the stationary phase.[13][14]
-
Column Selection: Consider using a column with a highly deactivated stationary phase or a column specifically designed for the analysis of basic compounds.[6]
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try diluting your sample.[7]
-
Appropriate Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. A mismatch can cause peak distortion.[7]
Troubleshooting Guides
Guide 1: Investigating and Eliminating Ghost Peaks
This guide provides a step-by-step workflow for troubleshooting ghost peaks in your HPLC analysis.
dot
Caption: Workflow for troubleshooting ghost peaks.
Guide 2: Improving Peak Shape for this compound
This guide outlines a logical approach to address poor peak shape, particularly peak tailing, for this compound.
dot
Caption: Decision tree for improving peak shape.
Data Presentation
Table 1: Common HPLC Troubleshooting Scenarios and Solutions for this compound Analysis
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Ghost Peaks | Mobile Phase Contamination | Prepare fresh mobile phase with HPLC-grade solvents.[1] |
| System Contamination | Flush the entire system with a strong solvent.[1] Clean the injector and replace worn seals.[4] | |
| Sample Carryover | Optimize the autosampler wash procedure with a strong solvent.[3] | |
| Peak Tailing | Secondary Silanol Interactions | Increase mobile phase pH (within column limits).[5] Add a mobile phase modifier like 0.1% TFA or formic acid.[13] Use a base-deactivated column.[6] |
| Column Overload | Dilute the sample.[7] | |
| Inappropriate Sample Diluent | Dissolve the sample in the initial mobile phase composition.[7] | |
| Retention Time Shifts | Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate composition. Degas the mobile phase.[1] |
| Column Temperature Fluctuation | Use a column oven to maintain a consistent temperature.[1] | |
| Column Degradation | Replace the column. | |
| Baseline Noise/Drift | Contaminated Mobile Phase | Use fresh, high-purity solvents and additives.[1] |
| Detector Issues | Ensure the detector lamp is warmed up. Check for leaks in the flow cell. | |
| Pump Malfunction | Check for leaks and ensure proper pump operation. |
Experimental Protocols
Protocol 1: Blank Injection Analysis for Ghost Peak Identification
Objective: To determine if a ghost peak originates from the HPLC system or mobile phase.
Methodology:
-
Prepare the mobile phase as you would for your this compound analysis.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set up the HPLC instrument with the same method parameters (flow rate, gradient, temperature, detector settings) used for your sample analysis.
-
Instead of injecting a sample, inject a vial containing the mobile phase or high-purity water/organic solvent (matching your initial mobile phase).
-
Run the complete chromatographic method.
-
Analysis: Examine the resulting chromatogram. If the ghost peak is present, it confirms that the source is the system or the mobile phase. If the peak is absent, the issue is likely related to sample carryover or contamination of the sample diluent.[2][3]
Protocol 2: Mobile Phase pH Adjustment for Improved Peak Shape
Objective: To reduce peak tailing of this compound by modifying the mobile phase pH.
Methodology:
-
Initial Analysis: Perform an injection of this compound using your current method and record the peak tailing factor.
-
Prepare Modified Mobile Phase: Prepare a new aqueous component of the mobile phase with a slightly higher pH. For example, if you are using a phosphate (B84403) buffer at pH 3.0, prepare a new buffer at pH 3.5. Ensure the final pH is within the stable operating range of your HPLC column.
-
Equilibration: Thoroughly flush the system with the new mobile phase and allow it to equilibrate until the baseline is stable.
-
Re-injection: Inject the same concentration of this compound.
-
Analysis: Compare the peak shape and tailing factor from the chromatogram obtained with the modified mobile phase to the initial analysis.[5]
-
Optimization: If peak shape improves, you can continue to incrementally increase the pH to find the optimal condition. If the peak shape worsens or other issues arise, consider alternative strategies such as using mobile phase additives.[13]
Protocol 3: Forced Degradation Study
Objective: To assess the stability of this compound and ensure the analytical method is stability-indicating.
Methodology: Forced degradation studies expose the drug substance to stress conditions to produce potential degradation products.[10][15]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat (e.g., 60°C for 30 minutes). Neutralize with 1N NaOH.[12][16]
-
Base Hydrolysis: Add 1N NaOH to the stock solution and heat (e.g., 60°C for 30 minutes). Neutralize with 1N HCl.[12][16]
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature.[15]
-
Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 70°C).[12]
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm).[16]
-
-
Sample Analysis: After exposure to the stress conditions, dilute the samples appropriately and analyze them using your HPLC method.
-
Data Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak and from each other.[15]
References
- 1. uhplcs.com [uhplcs.com]
- 2. wyatt.com [wyatt.com]
- 3. hplc.eu [hplc.eu]
- 4. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 5. agilent.com [agilent.com]
- 6. sielc.com [sielc.com]
- 7. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Matrix Effects | Separation Science [sepscience.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. researchgate.net [researchgate.net]
- 12. ijrpp.com [ijrpp.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. onyxipca.com [onyxipca.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Isomylamine Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Isomylamine Hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, a primary aliphatic amine.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What is the likely cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like this compound is most commonly caused by secondary interactions between the positively charged amine group and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.
Solutions:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1]
-
Low pH Approach (Ion Suppression): Lowering the mobile phase pH to a range of 2.5-4.0 will protonate the silanol groups (Si-OH), minimizing their interaction with the protonated Isomylamine (R-NH3+). This is a very effective strategy for improving peak shape.
-
High pH Approach: Alternatively, using a mobile phase with a high pH (e.g., >9) can be employed if using a pH-stable column. At high pH, the Isomylamine is in its neutral form, which can also lead to improved peak shape. However, standard silica-based columns are not stable at high pH.
-
-
Use of Mobile Phase Additives:
-
Competing Base: Adding a small amount of a competing amine, such as Triethylamine (TEA), to the mobile phase can mask the active silanol sites, reducing their interaction with the analyte.
-
Buffer Concentration: Increasing the concentration of the buffer in your mobile phase can also help to reduce peak tailing.
-
-
Column Selection:
-
End-Capped Columns: Use a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups.
-
Columns for Basic Compounds: Consider using a column specifically designed for the analysis of basic compounds. These often have a modified surface chemistry to shield the silanol groups.
-
-
Issue 2: Poor Retention or Drifting Retention Times
-
Question: this compound is eluting very early, close to the void volume, or the retention time is not stable between injections. What should I do?
-
Answer: Poor retention of polar compounds like this compound on reversed-phase columns is common. Unstable retention times often point to issues with mobile phase preparation or column equilibration.
Solutions:
-
Adjust Mobile Phase Composition:
-
Decrease Organic Solvent Percentage: Reduce the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger retention on a reversed-phase column.
-
Change Organic Solvent: Switching from a stronger organic solvent like acetonitrile to a weaker one like methanol (B129727) can increase retention.
-
-
Control Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. Ensure your mobile phase is buffered and the pH is consistently controlled. A pH that is close to the pKa of Isomylamine (10.6) can lead to unstable retention times. It is recommended to work at a pH at least 2 units away from the pKa.
-
Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is thoroughly equilibrated with the mobile phase. This can take 10-20 column volumes or more.
-
Issue 3: Low UV Detection Sensitivity
-
Question: I am having trouble detecting this compound with my UV detector. How can I improve the signal?
-
Answer: this compound lacks a strong chromophore, which makes it difficult to detect at higher UV wavelengths (e.g., 254 nm).
Solutions:
-
Low Wavelength Detection: Set your UV detector to a low wavelength, typically in the range of 200-215 nm, where the analyte may have some absorbance. Be aware that this can also increase baseline noise.
-
Pre-Column Derivatization: For sensitive and selective detection, consider pre-column derivatization.[2][3][4][5][6][7] This involves reacting the this compound with a reagent that attaches a UV-active or fluorescent tag to the molecule. Common derivatizing agents for amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[2][4]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
-
A1: A good starting point for a reversed-phase C18 column would be a mobile phase consisting of a mixture of a buffered aqueous solution and an organic solvent. For example, you could start with a gradient of 10-90% acetonitrile in water, with 0.1% formic acid or trifluoroacetic acid added to both phases to maintain a low pH.
-
-
Q2: What is the pKa of Isomylamine and why is it important for HPLC method development?
-
A2: The pKa of Isomylamine is approximately 10.6.[2][4][5] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. For robust and reproducible HPLC methods, it is crucial to control the mobile phase pH to be at least 2 pH units away from the analyte's pKa. This ensures that the analyte is predominantly in one ionic state, leading to sharp, symmetrical peaks.
-
-
Q3: Should I use acetonitrile or methanol as the organic modifier?
-
A3: Both acetonitrile and methanol can be used. Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase HPLC and often provides better peak shapes and lower backpressure. However, methanol can offer different selectivity, which might be advantageous for separating this compound from impurities. It is often worthwhile to screen both solvents during method development.
-
-
Q4: Is a gradient or isocratic elution better for this compound analysis?
-
A4: If you are analyzing this compound in a relatively clean sample matrix, an isocratic method (constant mobile phase composition) may be sufficient and is often simpler to transfer and validate. If your sample is complex with components of varying polarities, a gradient elution (where the mobile phase composition changes over time) will likely provide better separation and shorter analysis times.[1]
-
Experimental Protocols & Data
Protocol 1: Mobile Phase pH Screening for this compound
Objective: To determine the optimal mobile phase pH for achieving symmetrical peak shape for this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in the initial mobile phase. Dilute to 50 µg/mL for injection.
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM phosphate (B84403) buffer, pH adjusted to 2.5, 3.5, and 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Expected Results:
The following table summarizes the expected effect of mobile phase pH on the peak asymmetry of this compound.
| Mobile Phase pH | Expected Retention Time (min) | Expected Peak Asymmetry (Tailing Factor) |
| 2.5 | 5.2 | 1.1 |
| 3.5 | 5.5 | 1.3 |
| 4.5 | 5.8 | 1.6 |
Protocol 2: Organic Modifier Screening
Objective: To evaluate the effect of acetonitrile and methanol on the retention and resolution of this compound.
Methodology:
-
Sample Preparation: As in Protocol 1.
-
HPLC System and Column: As in Protocol 1.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B (Scenario 1): Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B (Scenario 2): Methanol with 0.1% Formic Acid.
-
Gradient: 10% to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Expected Results:
| Organic Modifier | Expected Retention Time (min) | Expected Peak Width (min) |
| Acetonitrile | 6.1 | 0.25 |
| Methanol | 7.5 | 0.35 |
Visualizations
Caption: A workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: Logical relationship between the cause of peak tailing and mitigation strategies.
References
- 1. nacalai.com [nacalai.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies for Isomylamine Hydrochloride
Welcome to the technical support center for Isomylamine Hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on performing forced degradation studies. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for this compound?
A forced degradation or stress testing study is a process where a drug substance, like this compound, is intentionally exposed to harsh chemical and physical conditions to accelerate its decomposition.[1][2] These studies are crucial for several reasons:
-
Pathway Identification: They help identify potential degradation products and elucidate the degradation pathways of the molecule.[1][3]
-
Stability-Indicating Method Development: The results are essential for developing and validating analytical methods, such as HPLC, that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products. This is known as a stability-indicating method.[4]
-
Formulation and Packaging: Understanding the molecule's intrinsic stability helps in developing a stable formulation and selecting appropriate packaging and storage conditions.[2]
-
Regulatory Requirements: Regulatory agencies like the ICH and FDA mandate forced degradation studies as part of the drug development and submission process.[2]
Q2: What are the most likely degradation pathways for this compound based on its structure?
This compound possesses two primary functional groups susceptible to degradation: an ester and a tertiary amine .
-
Hydrolysis: The ester linkage is prone to hydrolysis under acidic or basic conditions. This reaction would cleave the molecule into 1-isopentylcyclohexane-1-carboxylic acid and 2-(diethylamino)ethanol.
-
Oxidation: The tertiary amine group can be susceptible to oxidation, potentially forming an N-oxide derivative.[5] This is a common degradation pathway for molecules containing amine functionalities.
Q3: What are the typical stress conditions applied in a forced degradation study?
Standard stress conditions as recommended by ICH guidelines include:
-
Acid Hydrolysis: Treatment with acids like HCl.
-
Base Hydrolysis: Treatment with bases like NaOH.
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (H₂O₂).
-
Thermal Stress: Exposing the solid or solution drug substance to high temperatures.
-
Photolytic Stress: Exposing the drug substance to UV and visible light.
Q4: How much degradation is considered sufficient in a forced degradation study?
The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate.[5] If no degradation is observed under initial stress conditions, more aggressive conditions (e.g., higher temperature, longer duration, or higher concentration of stressor) may be required.[1] Conversely, if the drug degrades too rapidly, conditions should be milder.
Troubleshooting Guides
Issue 1: No degradation observed under acidic or basic conditions.
-
Question: I've treated my this compound sample with 0.1 M HCl and 0.1 M NaOH at room temperature for 24 hours, but my HPLC analysis shows no significant degradation. What should I do?
-
Answer: Lack of degradation under mild conditions is common for relatively stable molecules. To promote degradation, you can systematically increase the stress level. Consider the following steps:
-
Increase Temperature: Heat the samples at an elevated temperature, for example, 50-60°C, and monitor the degradation over time.[5]
-
Increase Stressor Concentration: If heating is insufficient, consider increasing the concentration of the acid or base (e.g., to 1.0 M).[5]
-
Extend Duration: Increase the exposure time, but generally, studies should not exceed 7 days.[5] It is important to change only one parameter at a time to understand its effect on degradation.
-
Issue 2: The drug substance precipitates out of solution during the experiment.
-
Question: When I added my this compound sample to a basic solution, a precipitate formed. How can I proceed with the study?
-
Answer: Precipitation can occur if the free base of Isomylamine is not soluble in the aqueous medium. To resolve this, you may need to add a co-solvent.
-
Select a Co-solvent: Choose an organic solvent in which the drug is soluble and that will not interfere with the degradation reaction or analysis (e.g., acetonitrile (B52724) or methanol).
-
Minimize Co-solvent Volume: Use the minimum amount of co-solvent necessary to keep the drug in solution.
-
Run a Control: Remember to run a parallel control experiment with the drug in the co-solvent/water mixture without the stressor to ensure the solvent itself is not causing degradation.
-
Issue 3: My HPLC chromatogram shows many small, poorly resolved peaks after oxidative stress.
-
Question: After treating this compound with hydrogen peroxide, my chromatogram is complex, and I cannot clearly distinguish the main degradation products. What could be the cause?
-
Answer: This can happen due to excessive degradation or complex secondary degradation reactions.
-
Reduce Stress Conditions: Decrease the concentration of hydrogen peroxide (e.g., from 30% to 3%) or shorten the exposure time.
-
Control Temperature: Perform the oxidative stress study at room temperature or even under cooled conditions, as the reaction can be exothermic and accelerate at higher temperatures.
-
Optimize HPLC Method: Your analytical method may need further development to resolve all the degradation products. Experiment with changing the mobile phase gradient, column type, or pH of the mobile phase to improve separation.
-
Experimental Protocols
The following are generalized protocols that should be adapted based on the observed stability of this compound. The recommended starting concentration for the drug substance is 1 mg/mL.[5]
1. Acidic Hydrolysis
-
Objective: To assess degradation via acid-catalyzed hydrolysis.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.
-
Divide the solution into two portions. Store one portion at room temperature and heat the other at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration and analyze by HPLC.
-
A control sample in pure water should be run in parallel.
-
2. Basic Hydrolysis
-
Objective: To assess degradation via base-catalyzed hydrolysis.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.
-
Follow the same procedure as for acidic hydrolysis (steps 2-5), but neutralize the samples with 0.1 M HCl before analysis.
-
A control sample in pure water should be run in parallel.
-
3. Oxidative Degradation
-
Objective: To evaluate the susceptibility of the drug to oxidation.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Add 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points.
-
Dilute with the mobile phase and analyze immediately by HPLC.
-
A control sample without H₂O₂ should be run in parallel.
-
4. Thermal Degradation
-
Objective: To investigate the stability of the drug substance at elevated temperatures.
-
Procedure (Solid State):
-
Place a thin layer of solid this compound powder in a petri dish.
-
Expose it to a high temperature (e.g., 70°C) in a thermostatically controlled oven.
-
At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
A control sample stored at room temperature should be analyzed for comparison.
-
5. Photolytic Degradation
-
Objective: To determine the drug's photosensitivity.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound.
-
Expose the solution to a light source that provides combined UV and visible output (as specified in ICH Q1B guidelines).
-
In parallel, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature conditions.
-
Analyze samples at appropriate time intervals by HPLC.
-
Data Presentation
Quantitative results from the studies should be summarized to compare the extent of degradation under different conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay of Isomylamine HCl (%) | % Degradation | No. of Degradants | RRT of Major Degradants |
| 0.1 M HCl (60°C) | 24 | e.g., 92.5 | e.g., 7.5 | e.g., 2 | e.g., 0.85, 1.12 |
| 0.1 M NaOH (60°C) | 24 | e.g., 89.1 | e.g., 10.9 | e.g., 2 | e.g., 0.85, 1.12 |
| 3% H₂O₂ (RT) | 8 | e.g., 95.2 | e.g., 4.8 | e.g., 1 | e.g., 1.30 |
| Thermal (70°C, Solid) | 48 | e.g., 99.1 | e.g., 0.9 | e.g., 1 | e.g., 0.95 |
| Photolytic (ICH) | 24 | e.g., 98.6 | e.g., 1.4 | e.g., 1 | e.g., 1.05 |
| Control (RT) | 48 | 99.8 | 0.2 | 0 | - |
RRT = Relative Retention Time
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and predicted degradation pathways for this compound.
Caption: General workflow for conducting forced degradation studies.
Caption: Predicted hydrolytic degradation pathway of Isomylamine.
Caption: Predicted oxidative degradation pathway of Isomylamine.
References
Validation & Comparative
Validating the Antispasmodic Effect of Isomylamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antispasmodic effects of Isomylamine Hydrochloride against other established antispasmodic agents. The information presented is intended to support research and development efforts in the field of smooth muscle pharmacology and drug discovery. The guide summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Introduction to Antispasmodics and this compound
Antispasmodic agents are a class of drugs that relieve or prevent involuntary muscle spasms, particularly of the smooth muscle found in the gastrointestinal tract, urinary bladder, and blood vessels. These agents are crucial in managing conditions such as Irritable Bowel Syndrome (IBS), peptic ulcers, and other disorders characterized by smooth muscle hypermotility. They primarily exert their effects through two main mechanisms: anticholinergic (muscarinic receptor antagonism) and direct smooth muscle relaxation (musculotropic), often involving the blockade of calcium channels.
Isomylamine is classified as a spasmolytic and smooth muscle relaxant. This guide aims to provide a framework for validating its antispasmodic efficacy by comparing it with well-characterized antispasmodics: Dicyclomine, Hyoscyamine, and Papaverine.
Comparative Analysis of Antispasmodic Agents
Table 1: Comparison of Antispasmodic Agents
| Agent | Mechanism of Action | Reported Potency (pA2 or IC50) | Tissue Model | Reference |
| This compound | Spasmolytic, Smooth Muscle Relaxant | Data not publicly available | - | - |
| Dicyclomine | Anticholinergic (Antimuscarinic), Direct Muscle Relaxant (Musculotropic) | pA2: 9.39 ± 0.12 (vs. Acetylcholine) | Guinea Pig Ileum | [1] |
| Hyoscyamine | Anticholinergic (Antimuscarinic) | pA2: 9.46 ± 0.05 (vs. Acetylcholine) | Guinea Pig Ileum | [1] |
| Papaverine | Direct Muscle Relaxant (Phosphodiesterase Inhibition, possible Calcium Channel Blockade) | - | Guinea Pig Common Bile Duct | [2] |
| Atropine (Reference) | Anticholinergic (Antimuscarinic) | pA2: 9.93 ± 0.04 (vs. Acetylcholine) | Guinea Pig Ileum | [1] |
Experimental Protocols for Assessing Antispasmodic Activity
The following are detailed methodologies for key experiments used to evaluate the antispasmodic effects of pharmaceutical compounds.
Isolated Organ Bath Studies (e.g., Guinea Pig Ileum or Rat Jejunum)
This in vitro method is a gold standard for assessing the direct effects of a compound on smooth muscle contractility.
Objective: To determine the ability of a test compound to inhibit smooth muscle contractions induced by various spasmogens.
Materials:
-
Male guinea pigs (250-350 g) or Wistar rats (200-250 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5)
-
Spasmogens: Acetylcholine (B1216132) (ACh), Histamine, Potassium Chloride (KCl)
-
Test compound: this compound
-
Reference compounds: Atropine, Dicyclomine, Papaverine
-
Organ bath system with isometric force transducers
Procedure:
-
A segment of the terminal ileum (guinea pig) or jejunum (rat) is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
The tissue is allowed to equilibrate under a resting tension of 1 gram for 60 minutes.
-
Cumulative concentration-response curves are generated for the spasmogens (e.g., Acetylcholine) to establish a baseline contractile response.
-
To assess the antispasmodic activity, the tissue is pre-incubated with the test compound (this compound) or a reference compound for a specified period before re-generating the concentration-response curve for the spasmogen.
-
The inhibitory effect is quantified by calculating the IC50 (concentration of the compound that produces 50% inhibition of the maximal contraction) or the pA2 value (a measure of the affinity of a competitive antagonist for its receptor).
Calcium Channel Blocking Activity Assay
This experiment specifically investigates the ability of a compound to inhibit calcium influx, a key step in smooth muscle contraction.
Objective: To determine if the antispasmodic effect of the test compound is mediated through the blockade of voltage-gated calcium channels.
Materials:
-
Isolated smooth muscle preparation (e.g., rat aorta or guinea pig ileum)
-
Calcium-free, high potassium (e.g., 80 mM KCl) depolarizing solution
-
Calcium Chloride (CaCl2)
-
Test compound: this compound
-
Reference calcium channel blocker: Verapamil or Nifedipine
-
Organ bath system
Procedure:
-
The tissue is prepared and mounted in an organ bath as described above.
-
The tissue is incubated in a calcium-free, high potassium solution to depolarize the cell membranes and inactivate voltage-gated calcium channels.
-
Cumulative concentrations of CaCl2 are added to elicit contractions, which are dependent on the influx of extracellular calcium through voltage-gated channels.
-
The tissue is then incubated with the test compound or a reference calcium channel blocker before repeating the cumulative addition of CaCl2.
-
A rightward shift in the concentration-response curve for CaCl2 in the presence of the test compound indicates a calcium channel blocking effect.
Signaling Pathways and Experimental Workflows
Smooth Muscle Contraction Signaling Pathway
The contraction of smooth muscle is primarily initiated by an increase in intracellular calcium concentration. This can be triggered by neurotransmitters like acetylcholine binding to muscarinic receptors or by membrane depolarization opening voltage-gated calcium channels.
Caption: Signaling pathway of smooth muscle contraction.
Experimental Workflow for Antispasmodic Validation
The validation of a novel antispasmodic agent like this compound typically follows a structured experimental workflow.
Caption: Experimental workflow for validating antispasmodic effect.
Conclusion
This guide provides a comparative framework for the validation of the antispasmodic effects of this compound. By utilizing the detailed experimental protocols and comparing the results with the established data for alternative agents, researchers can effectively characterize the potency and mechanism of action of this compound. The provided visualizations of the smooth muscle contraction pathway and the experimental workflow offer a clear roadmap for these investigations. Further in vitro and subsequent in vivo studies are essential to fully elucidate the therapeutic potential of this compound as an antispasmodic agent.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Isomylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomylamine Hydrochloride is a compound of interest in pharmaceutical development. The establishment of robust and reliable analytical methods is crucial for ensuring its quality, safety, and efficacy in any formulation. Cross-validation of these analytical methods between different laboratories or even between different techniques within the same laboratory is a critical step to guarantee consistent and reproducible results. This guide provides a comparative overview of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration, for the quantitative determination of this compound.
Due to the limited availability of direct comparative studies for this compound in peer-reviewed literature, this guide presents a framework for cross-validation with illustrative experimental protocols and hypothetical data. This information is intended to serve as a practical template for researchers to design and execute their own validation and cross-validation studies in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical performance characteristics of HPLC and Potentiometric Titration for the analysis of this compound. The data presented here is illustrative to demonstrate the expected outcomes of a successful cross-validation study.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Potentiometric Titration | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | N/A | > 0.995 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.2% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 0.5% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 1.0% | < 2.0% |
| Specificity | High (able to separate from impurities) | Moderate (titrates total basicity) | Method-dependent |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~1 mg/mL | Method-dependent |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations, offering high specificity for the analyte in the presence of potential impurities.
a) Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
b) Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the standard stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
c) System Suitability:
Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
d) Analysis:
Inject the prepared standard and sample solutions into the chromatograph. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Potentiometric Titration Method
This is a classic and robust method for the assay of amine hydrochlorides, relying on the basic nature of the amine.
a) Apparatus:
-
Automatic Potentiometric Titrator with a pH electrode.
-
20 mL burette.
-
100 mL beaker.
-
Magnetic stirrer.
b) Reagents:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
For standardization: Potassium hydrogen phthalate (B1215562) (KHP).
c) Standardization of Titrant:
Accurately weigh about 500 mg of previously dried KHP and dissolve it in 50 mL of glacial acetic acid. Add a few drops of crystal violet indicator and titrate with the 0.1 M perchloric acid solution to a blue-green endpoint. Alternatively, use the potentiometric titrator to determine the endpoint.
d) Procedure:
-
Accurately weigh an amount of this compound sample equivalent to about 200 mg of the active ingredient into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the pH electrode in the solution and stir gently.
-
Titrate the solution with the standardized 0.1 M perchloric acid. Record the volume of titrant added versus the measured potential or pH.
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
e) Calculation:
The percentage of this compound can be calculated using the following formula:
% Isomylamine HCl = (V * M * F * 100) / W
Where:
-
V = Volume of perchloric acid consumed at the equivalence point (mL)
-
M = Molarity of the perchloric acid solution
-
F = Molar mass of this compound
-
W = Weight of the sample (mg)
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for a cross-validation of an analytical method between two laboratories using a comparative testing approach.[5]
Caption: Workflow for Cross-Validation of Analytical Methods.
Experimental Workflow for HPLC Analysis
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. qbdgroup.com [qbdgroup.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Isomylamine Hydrochloride and Alternatives in Smooth Muscle Relaxation
For researchers and professionals in drug development, understanding the dose-response relationship of a compound is fundamental to assessing its therapeutic potential. This guide provides a comparative statistical analysis of Isomylamine Hydrochloride against two other well-known smooth muscle relaxants, Papaverine and Drotaverine. The focus is on their dose-response curves, providing a clear comparison of their efficacy and potency.
Quantitative Dose-Response Data
The following table summarizes the key parameters derived from the dose-response curves for this compound, Papaverine, and Drotaverine in a hypothetical isolated guinea pig ileum assay. The data illustrates the concentration-dependent relaxation of the smooth muscle pre-contracted with a spasmogen like acetylcholine (B1216132).
| Compound | Molecular Weight ( g/mol ) | EC₅₀ (µM) | Eₘₐₓ (% Relaxation) | Hill Slope |
| This compound | 333.94[1] | 5.2 | 98 | 1.1 |
| Papaverine | 375.85 | 10.5 | 95 | 1.0 |
| Drotaverine | 433.98 | 2.8 | 99 | 1.2 |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates higher potency. Eₘₐₓ (Maximum effect): The maximum relaxation effect observed. Hill Slope: Describes the steepness of the dose-response curve. A value of 1 indicates a standard sigmoid curve.
Experimental Protocols
The data presented above is typically generated using an isolated tissue bath experiment. The following is a detailed protocol for assessing the dose-response relationship of smooth muscle relaxants on an isolated guinea pig ileum preparation.
1. Tissue Preparation:
-
A male guinea pig (250-350 g) is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the ileum (approximately 10-15 cm from the ileo-caecal junction) is excised and placed in warm, aerated Tyrode's solution.
-
The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.
-
Segments of 2-3 cm in length are cut and prepared for mounting in an organ bath.
2. Organ Bath Setup:
-
The isolated ileum segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
-
One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer to record contractions.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g, with the Tyrode's solution being changed every 15 minutes.
3. Induction of Contraction:
-
After the equilibration period, a submaximal contraction is induced by adding a spasmogen, such as acetylcholine (ACh), to the organ bath. A typical concentration of ACh used is 1 µM[3].
-
The contraction is allowed to stabilize to a plateau before the addition of the test compound.
4. Generation of Dose-Response Curve:
-
The smooth muscle relaxant (this compound, Papaverine, or Drotaverine) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The relaxation of the tissue is recorded as a percentage reversal of the acetylcholine-induced contraction.
-
Each concentration is allowed to exert its effect until a stable response is observed before the next concentration is added.
-
A typical range of concentrations for drugs like Papaverine and Drotaverine would be from 10⁻⁹ M to 10⁻⁴ M.
5. Data Analysis:
-
The percentage of relaxation at each concentration is plotted against the logarithm of the drug concentration to generate a sigmoid dose-response curve.
-
Non-linear regression analysis is used to fit the data to a four-parameter logistic equation to determine the EC₅₀, Eₘₐₓ, and Hill slope.
Tyrode's Solution Composition (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6.
Visualizations
Caption: Experimental workflow for generating dose-response curves of smooth muscle relaxants.
Caption: Hypothesized signaling pathway for Isomylamine and known pathway for Papaverine/Drotaverine.
Caption: Logical comparison of hypothetical dose-response curves for smooth muscle relaxants.
References
A Comparative Guide to the Reproducibility and Efficacy of Spasmolytic Agents
To Our Audience of Researchers, Scientists, and Drug Development Professionals:
This guide addresses the topic of the reproducibility of experimental results for Isomylamine Hydrochloride, a compound identified as a spasmolytic and smooth muscle relaxant. Our comprehensive search for published experimental data, clinical trials, or peer-reviewed studies on this compound (CAS: 24357-98-0) has yielded no specific results. The absence of publicly available data makes a direct analysis of its experimental reproducibility impossible at this time.
Therefore, this guide has been pivoted to address the core need for comparative data on muscle relaxants. We will provide a detailed comparison of several widely studied and clinically utilized alternatives: Cyclobenzaprine (B1214914) , Tizanidine (B1208945) , Carisoprodol (B1668446) , and Baclofen . The following sections present available quantitative data from clinical trials, detail common experimental protocols for evaluating muscle relaxants, and illustrate relevant biological pathways and workflows to provide a useful framework for research and development in this area.
Comparative Efficacy of Common Muscle Relaxants
The reproducibility of a compound's effects is best assessed by comparing quantitative outcomes across multiple studies. While this is not possible for this compound, the following tables summarize efficacy data for its alternatives from placebo-controlled clinical trials.
Table 1: Efficacy of Cyclobenzaprine in Acute Muscle Spasm
| Study Metric | Cyclobenzaprine 5 mg | Cyclobenzaprine 10 mg | Placebo | Citation |
| Patient-Rated Global Impression of Change (Day 7) | Significant Improvement | Significant Improvement | - | [1] |
| Patient-Rated Relief from Starting Backache (Day 7) | Significant Improvement (P < 0.05) | Significant Improvement (P < 0.05) | - | [1] |
| Onset of Relief | Within 3-4 Doses | - | - | [1] |
| User-Reported Positive Effect | 47% | - | - | [2] |
Note: Cyclobenzaprine is a well-studied muscle relaxant, and multiple trials confirm its efficacy over placebo for acute muscle spasm.[3][4] Lower doses (5 mg) have been shown to be effective with fewer side effects.[4]
Table 2: Efficacy of Tizanidine in Spasticity
| Study Metric | Tizanidine (24-36 mg/day) | Placebo | Citation |
| Reduction in Muscle Tone (Ashworth Score) | 20% mean reduction (p=0.0001) | - | [5][6] |
| Subjective Improvement Reported by Patients | ~75% | - | [5] |
| User-Reported Positive Effect | 48% | - | [7] |
Note: Tizanidine is an α2-adrenergic agonist effective in treating spasticity from multiple sclerosis and spinal cord injury.[5][6][8] Its efficacy is considered comparable to Baclofen and Diazepam.[8][9]
Table 3: Efficacy of Carisoprodol in Low Back Spasm
| Study Metric | Carisoprodol 250 mg | Carisoprodol 350 mg | Placebo | Citation | | :--- | :--- | :--- | :--- | | Patient-Rated Global Impression of Change (Day 3) | Significantly more effective (p=0.0046) | No significant difference from 250 mg | - |[10] | | Patient-Rated Relief from Starting Backache (Day 3) | Significantly more effective (p=0.0001) | No significant difference from 250 mg | - |[10][11] | | Onset of Moderate/Marked Improvement | 3 Days | - | 6 Days |[11] | | User-Reported Positive Effect | 87% | - | - |[2] |
Note: Carisoprodol is a centrally acting muscle relaxant.[10] It is metabolized to meprobamate, a controlled substance, and has a known potential for dependence.[4][12]
Experimental Protocols
Reproducible results are contingent on detailed and standardized methodologies. Below are examples of protocols used to evaluate the efficacy and mechanism of muscle relaxants.
Protocol 1: Clinical Trial for Acute Muscle Spasm
This protocol is a generalized representation based on methodologies from double-blind, placebo-controlled trials for agents like Cyclobenzaprine and Carisoprodol.[10][11]
-
Patient Selection: Recruit adult patients (18-65 years) experiencing acute, painful musculoskeletal spasms of local origin (e.g., lower back). Exclude patients with radiating pain, serious medical conditions, or allergies to the drug class.[13]
-
Randomization: Assign participants randomly to parallel groups: Drug Group (e.g., Cyclobenzaprine 5 mg), Placebo Group, and potentially an active comparator group.
-
Treatment Regimen: Administer treatment three times daily and at bedtime for a fixed duration (e.g., 7 days).
-
Primary Efficacy Endpoints:
-
Patient-Rated Global Impression of Change: Assessed on Day 3 and Day 7 using a 5-point scale (e.g., from -1 "worse" to +3 "markedly improved").
-
Patient-Rated Relief from Starting Backache: Assessed on Day 3 and Day 7 using a 5-point scale (e.g., from 0 "none" to 4 "complete relief").
-
-
Secondary Endpoints: Include functional assessments like the Roland-Morris Disability Questionnaire, physician assessment of range of motion, and patient-rated medication helpfulness.[11]
-
Safety Assessment: Monitor and record all treatment-emergent adverse events, vital signs, and laboratory values.
-
Statistical Analysis: Compare the mean scores of primary endpoints between the drug and placebo groups using appropriate statistical tests (e.g., ANOVA). A p-value of < 0.05 is typically considered significant.
Protocol 2: Preclinical In Vivo Assay for Muscle Relaxant Activity
This protocol describes common animal models used for screening skeletal muscle relaxant properties.[14]
-
Animal Model: Utilize mice or rats (e.g., Sprague Dawley rats).[14]
-
Test Groups:
-
Control Group (Vehicle)
-
Standard Group (e.g., Diazepam 5 mg/kg)
-
Test Article Groups (e.g., Apigenin at 10, 25, 50 mg/kg)
-
-
Administration: Administer compounds via an appropriate route (e.g., intraperitoneal).
-
Assessment Methods (performed at 30, 60, 120, 240 min post-administration):
-
Climbing Test: Condition mice to climb a vertically suspended chain (e.g., 50 cm). An increase in the time taken to climb is an index of muscle relaxation.
-
Chimney Test: Place a mouse in a vertical glass cylinder. The ability of the mouse to reverse direction and climb out backward is observed. Inability to do so within a set time indicates motor incoordination and muscle relaxation.
-
Inverted Test (Modified Kondziela's): Place the animal on a wire mesh that is then inverted. The time the animal can hold onto the mesh is recorded. A shorter duration indicates muscle weakness/relaxation.
-
-
Data Analysis: Analyze the differences in response time or holding duration between the test groups and the control group using ANOVA.
Visualizing Mechanisms and Workflows
Signaling Pathway of Baclofen
Baclofen exerts its muscle relaxant effect by acting as an agonist at the GABA-B receptor, a G-protein coupled receptor.[15][16][17] This activation leads to downstream effects that inhibit neuronal excitability.
Preclinical Screening Workflow
The process of identifying and characterizing new muscle relaxant compounds involves a logical progression from in vitro to in vivo models.
References
- 1. Efficacy of a low-dose regimen of cyclobenzaprine hydrochloride in acute skeletal muscle spasm: results of two placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Cyclobenzaprine in the treatment of acute muscle spasm: review of a decade of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Website Unavailable (503) [aafp.org]
- 5. A double-blind, placebo-controlled trial of tizanidine in the treatment of spasticity caused by multiple sclerosis. United Kingdom Tizanidine Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarship.miami.edu [scholarship.miami.edu]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Randomized, double-blind trial of carisoprodol 250 mg compared with placebo and carisoprodol 350 mg for the treatment of low back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind, placebo-controlled trial of carisoprodol 250-mg tablets in the treatment of acute lower-back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.who.int [cdn.who.int]
- 13. trial.medpath.com [trial.medpath.com]
- 14. rjb.ro [rjb.ro]
- 15. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Isomylamine Hydrochloride Reference Standards
For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical testing and regulatory compliance. This guide provides a comprehensive comparison of Isomylamine Hydrochloride (also known as 3-methylbutan-1-amine hydrochloride) reference standards, detailing key performance characteristics and the experimental methodologies used for their certification.
This compound is a primary amine salt used in various chemical syntheses and pharmaceutical applications. As a reference standard, it is crucial for the identification, purity assessment, and quantification of isoamylamine (B31083) or related compounds in raw materials, intermediates, and final products.
Data Presentation: A Comparative Overview
The selection of a suitable reference standard depends on the specific requirements of the analytical method and the regulatory landscape. Below is a summary of typical specifications for different grades of this compound reference standards.
| Parameter | Certified Reference Material (CRM) | Primary Reference Standard | Research Grade |
| Purity (by Titration) | ≥ 99.8% | ≥ 99.5% | ≥ 98.0%[1] |
| Purity (by HPLC) | ≥ 99.9% | ≥ 99.7% | ≥ 98.5% |
| Identity | Confirmed by ¹H NMR, ¹³C NMR, MS, IR | Confirmed by ¹H NMR, MS, IR | Confirmed by ¹H NMR |
| Water Content (Karl Fischer) | ≤ 0.1% | ≤ 0.2% | ≤ 0.5% |
| Residual Solvents | Specified and quantified | Generally low, may not be fully quantified | Not specified |
| Inorganic Impurities | Characterized and quantified | May be tested for heavy metals | Not typically tested |
| Traceability | Traceable to SI units | Well-characterized, may not have full traceability | Not traceable |
| Certificate of Analysis | Comprehensive, with uncertainty values | Detailed, with analytical data | Basic, with purity value |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the comparison table. These protocols are representative of the rigorous testing that high-quality reference standards undergo.
Purity Determination by Nonaqueous Titration
This method is a classic and highly accurate technique for determining the purity of amine hydrochlorides.
-
Principle: The hydrochloride salt is dissolved in a suitable nonaqueous solvent (e.g., glacial acetic acid) and titrated with a standardized solution of a strong base in a nonaqueous solvent (e.g., perchloric acid in dioxane). The endpoint is determined potentiometrically.
-
Apparatus: Autotitrator with a glass and reference electrode suitable for nonaqueous titrations.
-
Reagents:
-
Perchloric acid (0.1 N in dioxane), standardized against potassium hydrogen phthalate.
-
Glacial acetic acid.
-
Mercury(II) acetate (B1210297) solution.
-
-
Procedure:
-
Accurately weigh approximately 100 mg of the this compound reference standard.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 10 mL of mercury(II) acetate solution to react with the chloride ions.
-
Titrate with standardized 0.1 N perchloric acid, recording the potential difference as a function of the titrant volume.
-
Determine the endpoint from the titration curve.
-
Calculate the purity based on the volume of titrant consumed.
-
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any organic impurities.
-
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated on a stationary phase (e.g., a C18 column) by a mobile phase pumped at a constant flow rate. Detection is typically performed using a UV detector.
-
Apparatus: HPLC system with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphate (B84403) buffer (pH adjusted).
-
-
Chromatographic Conditions (Illustrative):
-
Mobile Phase: A gradient mixture of acetonitrile and phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as aliphatic amines have low UV absorbance, derivatization might be required for higher sensitivity).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL).
-
Inject the standard solution into the HPLC system.
-
Record the chromatogram and determine the retention time and peak area of the main component.
-
Calculate the area percentage of the main peak to determine purity. Impurities are identified by their relative retention times and their area percentages are calculated.
-
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound.
-
Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The nuclei of certain atoms (e.g., ¹H and ¹³C) absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum is a fingerprint of the molecule's structure.
-
Apparatus: NMR spectrometer (e.g., 400 MHz).
-
Reagents: Deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).
-
Procedure:
-
Dissolve 5-10 mg of the this compound reference standard in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Compare the chemical shifts, splitting patterns, and integration values of the acquired spectra with the expected structure of this compound.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the certification and use of reference standards, the following diagrams illustrate key workflows.
Caption: Workflow for the certification of a reference standard.
Caption: Key parameters in analytical method validation.
By understanding the rigorous testing and characterization that underpin a high-quality this compound reference standard, researchers can confidently select the appropriate grade for their application, ensuring the accuracy and reliability of their analytical results.
References
Safety Operating Guide
Personal protective equipment for handling Isomylamine Hydrochloride
Hazard Profile and Personal Protective Equipment (PPE)
Isomylamine Hydrochloride is identified as 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride.[1] While specific hazard data is limited, similar amine hydrochlorides can be harmful if swallowed, cause skin and eye irritation, and may cause allergic skin reactions.[2][3][4] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Wear two pairs of gloves. The inner glove should be tucked under the gown cuff, and the outer glove should be over the cuff.[5] |
| Body Protection | Disposable, low-permeability laboratory coat or gown with a solid front, long sleeves, and tight-fitting cuffs. | Ensure complete coverage of arms and torso. |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | Must be worn at all times in the handling area to protect against splashes and dust. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required when handling the solid compound outside of a certified chemical fume hood or when aerosolization is possible. |
Operational and Handling Workflow
Proper handling procedures are critical to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water.[2][6] If skin irritation or a rash occurs, get medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[2][3] Call a POISON CENTER or doctor immediately.[2][8] |
Storage and Disposal Plan
Storage: Store this compound in a dry, dark place. For short-term storage, maintain a temperature of 0 - 4°C. For long-term storage, a temperature of -20°C is recommended.[1] The container should be tightly closed.
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Avoid inhaling any dust.[2] Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material and place it in a sealed container for disposal.[2] Clean the affected area thoroughly.
Waste Disposal: All materials contaminated with this compound, including unused product and cleanup materials, should be treated as hazardous chemical waste. Dispose of the contents and container at an approved waste disposal plant.[2][4] Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
Spill Response Workflow
The following diagram outlines the procedural steps for managing a spill of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
